Velagliflozin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2/t19-,20-,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENUNDCNOYAWGN-ZQGJOIPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946525-65-1 | |
| Record name | Velagliflozin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946525651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VELAGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV2YU8SL0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Velagliflozin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthetic pathway of Velagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information presented herein is intended for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a C-glucoside derivative with a distinct chemical architecture that facilitates its selective inhibition of the SGLT2 protein.
Chemical Name: 2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile[1]
Molecular Formula: C₂₃H₂₅NO₅[2]
Molecular Weight: 395.45 g/mol
The structure of this compound is characterized by a central benzonitrile core substituted with a 4-cyclopropylbenzyl group at the 2-position and a β-D-glucopyranosyl moiety at the 4-position. The stereochemistry of the glucose unit is crucial for its biological activity.
| Identifier | Value |
| IUPAC Name | 2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile[1] |
| SMILES | C1CC1c2ccc(cc2)Cc3c(ccc(c3)C#N)[C@H]4--INVALID-LINK--CO)O)O">C@@HO |
| InChI | InChI=1S/C23H25NO5/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2/t19-,20-,21+,22-,23+/m1/s1 |
| CAS Number | 946525-65-1[2] |
Synthetic Pathway
The synthesis of this compound has been described in patent literature, notably in patent US7776830B2. The overall strategy involves the preparation of a key aglycone intermediate followed by a stereoselective glycosylation reaction and subsequent deprotection. An overview of a potential synthetic route is presented below.
References
The Discovery and Development of Velagliflozin: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
Velagliflozin, marketed as Senvelgo®, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor developed by Boehringer Ingelheim.[1] It represents a significant advancement in veterinary medicine as the first once-daily oral liquid medication approved for improving glycemic control in cats with diabetes mellitus.[1][2] This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical and clinical development, and key experimental protocols. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Introduction to SGLT2 Inhibition and this compound
The kidneys play a crucial role in glucose homeostasis, with nearly all filtered glucose being reabsorbed in the proximal tubules.[3] Sodium-glucose cotransporters (SGLTs) are key to this process. SGLT2, a high-capacity, low-affinity transporter located in the S1 and S2 segments of the proximal tubule, is responsible for approximately 90% of this reabsorption.[2][3] The remaining 10% is reabsorbed by the high-affinity, low-capacity SGLT1 in the S3 segment.[3]
Inhibition of SGLT2 presents a therapeutic strategy for managing hyperglycemia. By blocking SGLT2, the reabsorption of glucose is reduced, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[3] This mechanism is independent of insulin secretion or action.
This compound is a C-aryl glucoside derivative designed as a potent and selective inhibitor of SGLT2.[1] Its development was pioneered by Boehringer-Ingelheim Vetmedica GmbH, with patent applications filed in 2007.[1] The focus of this compound's development has been for veterinary use, specifically for the management of diabetes mellitus in felines.[1] It has received regulatory approval in the United States, European Union, Switzerland, and Great Britain for this indication.[1] Notably, this compound is not approved for human use.[1]
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal renal tubules.[3] This inhibition reduces the reabsorption of filtered glucose from the tubular fluid back into the bloodstream.[3] Consequently, the renal threshold for glucose is lowered, leading to increased urinary glucose excretion (glucosuria) and a reduction in plasma glucose concentrations.[3] While this compound primarily targets SGLT2, it has a minor inhibitory effect on SGLT1, which is present in the small intestine. This can lead to incomplete glucose absorption from the gut and may contribute to the transient diarrhea or loose stools observed as a side effect.[4][5]
Preclinical Development
In Vitro Studies
While specific IC50 values for this compound against SGLT1 and SGLT2 are not publicly available, its classification as an SGLT2 inhibitor implies a higher selectivity for SGLT2 over SGLT1.[6] The minor inhibitory action on SGLT1 is noted to be the cause of some gastrointestinal side effects.[4]
Preclinical Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in the target species. In fasted cats, after a single oral administration of 1 mg/kg, this compound is rapidly absorbed with a time to maximum plasma concentration (Tmax) of less than 3.7 hours.[4]
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Cats
| Parameter | Value | Species | Reference |
| Tmax (fasted) | < 3.7 hours | Cat | [4] |
Preclinical Efficacy and Safety Studies
A study investigated the efficacy and safety of this compound in insulin-dysregulated ponies.[7][8]
-
Experimental Protocol:
-
Study Design: Randomized, placebo-controlled study.
-
Animals: Insulin-dysregulated ponies.
-
Treatment: this compound (0.3 mg/kg body weight, orally, once daily) or placebo.
-
Diet: High non-structural carbohydrate (NSC) challenge diet (12 g NSC/kg BW/day) for up to 18 days.
-
Endpoints: Blood glucose and serum insulin concentrations, incidence of laminitis.[7]
-
-
Results:
Table 2: Efficacy of this compound in Insulin-Dysregulated Ponies
| Parameter | This compound Group | Control Group | p-value | Reference |
| Maximum Glucose Concentration | 22% lower | - | 0.014 | [7] |
| Maximum Insulin Concentration | 45% lower | - | 0.017 | [7] |
| Incidence of Laminitis | 0% | 38% | 0.011 | [7] |
A study evaluated the effects of this compound in obese, insulin-resistant cats.[9]
-
Experimental Protocol:
-
Study Design: Non-randomized, placebo-controlled clinical trial.
-
Animals: Six neutered adult obese cats.
-
Treatment: this compound (1 mg/kg) or placebo for 35 days.
-
Endpoints: Intravenous glucose tolerance test (IVGTT) to assess insulin sensitivity.
-
-
Results:
-
While glucose clearance was unaltered, less insulin was secreted during the IVGTT in the this compound-treated group, suggesting improved insulin sensitivity.[9]
-
Clinical Development in Feline Diabetes Mellitus
This compound has undergone extensive clinical evaluation for the treatment of diabetes mellitus in cats.
The SENSATION Study
This was a large, multicenter, prospective, open-label, single-arm field study to evaluate the effectiveness and safety of this compound in diabetic cats.[5][10][11]
-
Experimental Protocol:
-
Study Population: 252 client-owned diabetic cats (naïve to insulin or previously treated).
-
Treatment: this compound at a dose of 0.45 mg/lb (1 mg/kg) orally, once daily.
-
Study Duration: 180 days.
-
Primary Endpoints: Improvement in at least one clinical sign (polyuria, polydipsia, polyphagia, or neuropathy) and at least one glycemic parameter (mean blood glucose, fasting blood glucose, or fructosamine).[10]
-
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. bsava.com [bsava.com]
- 3. todaysveterinarybusiness.com [todaysveterinarybusiness.com]
- 4. SENVELGO® (this compound oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. madbarn.com [madbarn.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abvp.com [abvp.com]
- 11. This compound, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study - PubMed [pubmed.ncbi.nlm.nih.gov]
Velagliflozin: A Technical Guide to Stereoisomerism and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. By blocking SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action has established this compound as a valuable therapeutic agent in the management of feline diabetes mellitus.[1][2][3] As with many pharmaceutical compounds, the three-dimensional arrangement of atoms, or stereoisomerism, plays a critical role in the pharmacological activity of this compound. This technical guide provides an in-depth exploration of the stereoisomerism of this compound and its relationship to its pharmacological effects, supported by available data and detailed experimental methodologies.
This compound and its Stereochemistry
This compound possesses multiple chiral centers, primarily within its β-D-glucopyranosyl moiety, making it a chiral molecule with the potential for numerous stereoisomers. The specific stereoisomer with demonstrated pharmacological activity is chemically defined as 2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile.[1] This precise stereochemical configuration is crucial for its selective and high-affinity binding to the SGLT2 transporter.
While the pharmacological activity of the designated (2S,3R,4R,5S,6R) stereoisomer is well-documented, comprehensive quantitative data comparing its SGLT2 inhibitory activity with its other possible stereoisomers (enantiomers and diastereomers) is not extensively available in the public domain. However, the principles of stereopharmacology strongly suggest that any alteration in the stereochemistry of the glucose moiety would significantly impact the molecule's ability to bind to the SGLT2 active site, likely resulting in diminished or negligible inhibitory activity.
Pharmacological Activity of the Active Stereoisomer
The pharmacologically active stereoisomer of this compound is a highly potent and selective inhibitor of SGLT2. While specific IC50 values for this compound are not consistently reported across publicly available literature, SGLT2 inhibitors as a class exhibit high affinity for their target. For instance, other SGLT2 inhibitors like dapagliflozin and phlorizin have demonstrated significant inhibition of glucose uptake in cellular assays.[4] The selectivity for SGLT2 over the related SGLT1 transporter, which is primarily found in the intestine, is a key feature of this class of drugs, minimizing gastrointestinal side effects.[5]
The primary pharmacological effect of this compound is the induction of glucosuria, leading to a reduction in blood glucose levels.[2][3] Clinical studies in the target feline population have demonstrated significant improvements in glycemic control, as evidenced by reductions in blood glucose and fructosamine levels.[3][6]
Table 1: Summary of this compound's Pharmacological Effects (Active Stereoisomer)
| Parameter | Effect | Reference |
| Primary Target | Sodium-Glucose Cotransporter 2 (SGLT2) | [3] |
| Mechanism of Action | Inhibition of renal glucose reabsorption | [3] |
| Primary Pharmacological Effect | Increased urinary glucose excretion (glucosuria) | [2][3] |
| Clinical Outcome in Feline Diabetes | Reduction in blood glucose and fructosamine levels | [3][6] |
Experimental Protocols
Chiral Separation of this compound Stereoisomers by High-Performance Liquid Chromatography (HPLC)
To analyze the different stereoisomers of this compound and isolate the active compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. While a specific protocol for this compound is not publicly detailed, a general methodology based on established techniques for similar compounds can be outlined.[7][8][9]
Objective: To separate the stereoisomers of a this compound mixture.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile)
-
Mobile phase additives (e.g., trifluoroacetic acid, diethylamine)
-
This compound stereoisomeric mixture
Methodology:
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is selected. These CSPs are known for their broad applicability in separating a wide range of chiral compounds.
-
Mobile Phase Preparation: A series of mobile phases are prepared using varying ratios of organic solvents (e.g., hexane/isopropanol or acetonitrile/water). The choice of mobile phase depends on the specific chiral column and the polarity of the analytes.
-
Optimization of Separation:
-
The flow rate is typically set between 0.5 and 1.5 mL/min.
-
The column temperature is maintained at a constant value, usually around 25°C.
-
The UV detection wavelength is set to a value where this compound exhibits maximum absorbance.
-
Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can be added to the mobile phase to improve peak shape and resolution.
-
-
Injection and Data Analysis:
-
A small volume of the dissolved this compound mixture is injected onto the column.
-
The chromatogram is recorded, and the retention times of the different stereoisomers are determined.
-
The resolution between the peaks is calculated to assess the quality of the separation.
-
-
Preparative Chromatography (for isolation): For isolating individual stereoisomers, the optimized analytical method is scaled up to a preparative HPLC system with a larger column. Fractions corresponding to each separated stereoisomer are collected.
In Vitro SGLT2 Inhibition Assay
The pharmacological activity of this compound and its stereoisomers can be quantified using an in vitro SGLT2 inhibition assay. This assay typically utilizes a cell line that stably expresses the human SGLT2 transporter.[10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound stereoisomers on SGLT2-mediated glucose uptake.
Materials and Instrumentation:
-
Mammalian cell line stably expressing human SGLT2 (e.g., CHO or HK-2 cells)
-
Cell culture reagents (media, serum, antibiotics)
-
Radiolabeled glucose analog (e.g., 14C-α-methyl-D-glucopyranoside, 14C-DOG) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence plate reader
-
This compound stereoisomers
-
Known SGLT2 inhibitor as a positive control (e.g., phlorizin)
Methodology:
-
Cell Culture: The SGLT2-expressing cells are cultured to confluence in appropriate multi-well plates.
-
Compound Incubation: The cells are washed and then pre-incubated with varying concentrations of the test compounds (this compound stereoisomers) or the positive control for a defined period.
-
Glucose Uptake Measurement:
-
Radiolabeled Method: A solution containing the radiolabeled glucose analog is added to the wells, and the cells are incubated to allow for glucose uptake. The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the radioactivity is measured using a scintillation counter.
-
Fluorescent Method: A solution containing the fluorescent glucose analog is added, and after an incubation period, the fluorescence intensity within the cells is measured using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
The amount of glucose uptake is plotted against the concentration of the inhibitor.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value for each stereoisomer. The IC50 represents the concentration of the inhibitor required to reduce SGLT2-mediated glucose uptake by 50%.
-
Visualizations
Signaling Pathway of SGLT2 Inhibition
Caption: Mechanism of action of this compound in the renal proximal tubule.
Experimental Workflow for Chiral Separation and Activity Testing
Caption: Workflow for determining the pharmacological activity of this compound stereoisomers.
Conclusion
The pharmacological activity of this compound is intrinsically linked to its specific stereochemistry. The (2S,3R,4R,5S,6R) configuration of the glucose moiety is essential for its potent and selective inhibition of the SGLT2 transporter. While direct comparative data for all stereoisomers remains limited in publicly accessible literature, the established principles of stereopharmacology underscore the importance of this specific three-dimensional structure for therapeutic efficacy. The detailed experimental protocols for chiral separation and in vitro activity assessment provided in this guide offer a framework for the further investigation and characterization of this compound and its stereoisomers, which is crucial for drug development and regulatory purposes. Future research focusing on the quantitative comparison of the pharmacological profiles of all this compound stereoisomers would provide a more complete understanding of its structure-activity relationship.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. bsava.com [bsava.com]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. Effects of this compound in 8 Cats With Diabetes Mellitus and Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Velagliflozin L-proline H2O Co-crystal Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velagliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor developed for glycemic control. To enhance its physicochemical properties, a co-crystal form incorporating L-proline and water has been engineered. This technical guide provides a comprehensive overview of the this compound L-proline H2O co-crystal, detailing its known structural and physicochemical characteristics, comprehensive experimental protocols for its synthesis and analysis, and its mechanism of action. While specific crystallographic data from single-crystal X-ray diffraction is not publicly available, this document serves as a foundational resource, presenting established knowledge and standardized methodologies relevant to the study of this co-crystal.
Co-crystal Composition and Physicochemical Profile
The this compound L-proline H2O co-crystal is a multi-component crystalline solid in which this compound, the amino acid L-proline, and water are present in a 1:1:1 stoichiometric molar ratio.[1][2] This co-crystal modification is designed to improve upon the solid-state properties of the active pharmaceutical ingredient (API), potentially leading to enhanced solubility, stability, and bioavailability.
Crystallographic Data
Detailed crystallographic data from single-crystal X-ray diffraction (SC-XRD) for the this compound L-proline H2O co-crystal is not available in the public domain. Such data, including unit cell parameters, bond lengths, and bond angles, would be essential for a complete structural elucidation. For illustrative purposes, the following table presents representative crystallographic parameters that might be observed for a similar pharmaceutical co-crystal.
| Parameter | Representative Value (Illustrative Only) |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 12.5 |
| b (Å) | 8.9 |
| c (Å) | 22.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 2450 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.35 |
| Note: These values are hypothetical and are provided for contextual understanding only. |
Physicochemical Characteristics
The formation of the co-crystal is anticipated to favorably alter the physicochemical properties of this compound. The following table summarizes key parameters that are critical to characterize for this co-crystal.
| Property | Analytical Method | Expected Outcome |
| Melting Point | Differential Scanning Calorimetry (DSC) | A distinct, sharp endothermic peak at a temperature different from the individual components, indicating the formation of a new crystalline phase. |
| Water Content | Thermogravimetric Analysis (TGA) / Karl Fischer Titration | A weight loss corresponding to one mole of water per mole of this compound, confirming the monohydrate nature. |
| Aqueous Solubility | Shake-flask method followed by HPLC | Enhanced solubility compared to the pure this compound API. |
| Dissolution Rate | USP Apparatus II (Paddle) | An increased rate of dissolution, which may correlate with improved bioavailability. |
| Solid-State Stability | Storage under controlled temperature and humidity | Improved chemical and physical stability compared to the amorphous or other crystalline forms of the API. |
Experimental Protocols
This section outlines detailed methodologies for the preparation and comprehensive characterization of the this compound L-proline H2O co-crystal.
Co-crystal Synthesis
2.1.1. Solvent Evaporation Method This method is suitable for obtaining high-quality single crystals for SC-XRD analysis.
-
Prepare a saturated solution by dissolving equimolar amounts of this compound and L-proline in a suitable solvent system (e.g., a mixture of ethanol and water).
-
Apply gentle heating and stirring to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly at a controlled temperature in a vessel that is loosely covered.
-
Monitor for crystal growth over several days.
-
Harvest the resulting crystals by filtration and dry under vacuum.
2.1.2. Slurry Conversion Method This technique is effective for screening and producing larger quantities of the co-crystal.
-
Suspend an equimolar mixture of this compound and L-proline in a small amount of a selected solvent in which both components have limited solubility.
-
Stir the resulting slurry at a constant temperature for a period of 24 to 72 hours to facilitate the conversion to the most stable co-crystal phase.
-
Isolate the solid material by filtration.
-
Wash the filtered solid with a minimal amount of the slurry solvent to remove any residual starting materials.
-
Dry the product under vacuum.
Co-crystal Characterization
2.2.1. Powder X-ray Diffraction (PXRD) PXRD is a primary technique for confirming the formation of a new crystalline phase.
-
Gently grind a small sample of the co-crystal to a fine, uniform powder.
-
Mount the powder on a sample holder.
-
Perform the analysis using a diffractometer with Cu Kα radiation.
-
Scan the sample across a 2θ range of 2° to 40° at a continuous scan rate.
-
The resulting diffractogram should show a unique pattern of peaks that is distinct from the patterns of the individual starting components.
2.2.2. Differential Scanning Calorimetry (DSC) DSC is used to determine the thermal properties, such as the melting point, of the co-crystal.
-
Accurately weigh 3-5 mg of the co-crystal sample into an aluminum DSC pan.
-
Crimp the pan with a lid, which may be pierced to allow for the escape of volatiles.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
The thermogram will show an endothermic peak corresponding to the melting of the co-crystal.
2.2.3. Thermogravimetric Analysis (TGA) TGA is employed to quantify the water content and assess the thermal stability of the co-crystal.
-
Place 5-10 mg of the co-crystal sample in a TGA crucible.
-
Heat the sample at a controlled rate, for example, 10 °C/min, under a nitrogen atmosphere.
-
Monitor the change in mass as a function of temperature. A mass loss step at a temperature below the melting point will indicate the loss of water of hydration.
Visualizations
The following diagrams provide a visual representation of the SGLT2 inhibition pathway, the experimental workflow for co-crystal analysis, and the logical relationship between the co-crystal components and its enhanced properties.
Caption: Mechanism of SGLT2 Inhibition by this compound in the Renal Tubule.
Caption: Workflow for the Synthesis and Characterization of the Co-crystal.
Caption: Relationship between Co-crystal Components and Resulting Properties.
References
In Vitro Activity of Velagliflozin on SGLT2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velagliflozin is an orally administered small molecule that acts as a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is a high-capacity, low-affinity transporter located predominantly in the S1 segment of the proximal renal tubule and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, this compound blocks this reabsorption pathway, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic class for the management of hyperglycemia. This technical guide provides an in-depth overview of the in vitro activity of this compound on SGLT2, including its mechanism of action, and representative experimental protocols for its characterization.
Mechanism of Action: SGLT2 Inhibition
Sodium-glucose cotransporters are a family of membrane proteins that facilitate the transport of glucose and sodium across the cell membrane. In the proximal tubules of the kidneys, SGLT2 utilizes the electrochemical gradient of sodium, maintained by the Na+/K+-ATPase pump, to drive the reabsorption of glucose from the tubular fluid back into the circulation.
This compound, as an SGLT2 inhibitor, competitively binds to the SGLT2 protein, thereby preventing glucose from binding and being reabsorbed. This leads to a reduction in the renal threshold for glucose and promotes the excretion of excess glucose in the urine. This glucosuric effect directly contributes to the lowering of plasma glucose concentrations.
Velagliflozin's Selectivity for SGLT2 Over SGLT1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the selectivity of Velagliflozin for the sodium-glucose cotransporter 2 (SGLT2) over the sodium-glucose cotransporter 1 (SGLT1). While specific quantitative data on the fold-selectivity of this compound is not publicly available, this document will delve into the significance of SGLT2 selectivity, comparative data for other well-characterized SGLT2 inhibitors, and the detailed experimental protocols used to determine such selectivity.
Introduction to SGLT1 and SGLT2 and the Importance of Selectivity
Sodium-glucose cotransporters are a family of proteins responsible for transporting glucose and sodium across cell membranes. SGLT1 is primarily found in the small intestine, where it is crucial for the absorption of dietary glucose and galactose. It is also present to a lesser extent in the S3 segment of the proximal tubule of the kidney, where it is responsible for reabsorbing the remaining filtered glucose.
In contrast, SGLT2 is predominantly located in the S1 and S2 segments of the renal proximal tubule and is responsible for the reabsorption of the majority (approximately 90%) of glucose from the glomerular filtrate back into the bloodstream. Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels. This mechanism is the therapeutic basis for the use of SGLT2 inhibitors in the management of type 2 diabetes mellitus.
The selectivity of a drug for SGLT2 over SGLT1 is a critical factor in its pharmacological profile. High selectivity for SGLT2 is desirable to minimize off-target effects associated with SGLT1 inhibition in the gastrointestinal tract, such as diarrhea and dehydration, which can result from the malabsorption of glucose and galactose. Therefore, a key objective in the development of SGLT2 inhibitors is to achieve a high degree of selectivity to ensure a favorable safety and tolerability profile.
Quantitative Selectivity of SGLT2 Inhibitors
While the specific IC50 values and selectivity ratio for this compound against SGLT1 and SGLT2 have not been publicly disclosed, examining the data for other approved SGLT2 inhibitors provides a valuable context for understanding the landscape of SGLT2-targeted therapies. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The selectivity ratio is calculated by dividing the IC50 value for SGLT1 by the IC50 value for SGLT2. A higher ratio indicates greater selectivity for SGLT2.
| SGLT2 Inhibitor | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Canagliflozin | 663 | 4.2 | ~158 |
| Dapagliflozin | 1,100 | 1.2 | ~917 |
| Empagliflozin | 8,300 | 3.1 | ~2,677 |
| Ertugliflozin | 1,900 | 0.9 | ~2,111 |
| Sotagliflozin | 36 | 1.8 | ~20 |
Note: These values are compiled from various sources and may vary depending on the specific experimental conditions.
Experimental Protocols for Determining SGLT Inhibitor Selectivity
The determination of the inhibitory activity and selectivity of compounds like this compound for SGLT1 and SGLT2 involves robust in vitro assays. The following are detailed methodologies for key experiments typically employed in the preclinical characterization of SGLT inhibitors.
Cell-Based Glucose Uptake Assay
This is the most common method to assess the functional inhibition of SGLT1 and SGLT2. The protocol involves the use of cell lines that are genetically engineered to stably express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
3.1.1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transfected with a plasmid containing the cDNA for either hSGLT1 or hSGLT2.
-
Stable cell lines are selected using an appropriate selection marker (e.g., G418).
-
Cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
-
For the assay, cells are seeded into 96-well plates and grown to confluence.
3.1.2. Glucose Uptake Assay:
-
Preparation: The cell culture medium is removed, and the cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution) to ensure the sodium-dependent function of the transporters.
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: The uptake of glucose is initiated by adding a solution containing a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-alpha-methyl-D-glucopyranoside (¹⁴C-AMG), along with the respective concentrations of the inhibitor. ¹⁴C-AMG is a substrate for SGLTs but is not metabolized by the cell, allowing for the measurement of transport activity.
-
Termination of Uptake: After a defined incubation period (e.g., 1-2 hours), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of ¹⁴C-AMG uptake is plotted against the concentration of the inhibitor. The IC50 values are then determined by fitting the data to a four-parameter logistic equation. The selectivity is calculated as the ratio of the IC50 for SGLT1 to the IC50 for SGLT2.
Radioligand Binding Assay
This assay measures the direct binding of a radiolabeled SGLT inhibitor to membranes prepared from cells expressing either SGLT1 or SGLT2. It provides information on the binding affinity (Ki) of the test compound.
3.2.1. Membrane Preparation:
-
Cells overexpressing hSGLT1 or hSGLT2 are harvested and homogenized.
-
The cell lysate is subjected to centrifugation to isolate the membrane fraction.
-
The membrane protein concentration is determined using a standard protein assay (e.g., Bradford assay).
3.2.2. Binding Assay:
-
Reaction Mixture: A reaction mixture is prepared containing the cell membranes, a radiolabeled SGLT inhibitor (e.g., [³H]dapagliflozin), and varying concentrations of the unlabeled test compound (this compound) in a binding buffer.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Washing: The filter is washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Signaling Pathway of SGLT2 Inhibition
The primary mechanism of action of this compound and other SGLT2 inhibitors is the direct competitive inhibition of the SGLT2 protein in the renal proximal tubule. This inhibition prevents the reabsorption of glucose from the glomerular filtrate, leading to its excretion in the urine.
Conclusion
This compound is a potent inhibitor of SGLT2, exerting its therapeutic effect by promoting urinary glucose excretion. While specific data on its selectivity for SGLT2 over SGLT1 are not publicly available, the established methodologies for determining inhibitor selectivity provide a clear framework for how such characterization is performed. The high selectivity of other approved SGLT2 inhibitors underscores the therapeutic importance of minimizing SGLT1 inhibition. Further disclosure of the preclinical data for this compound would allow for a more direct comparison with other agents in its class and a more complete understanding of its pharmacological profile.
Investigational Studies of Velagliflozin in Equines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a promising therapeutic agent for managing insulin dysregulation (ID) and preventing associated endocrinopathic laminitis in equines. Insulin dysregulation, a key component of Equine Metabolic Syndrome (EMS), is characterized by hyperinsulinemia and is a major risk factor for the development of laminitis, a debilitating and painful condition.[1] This technical guide provides an in-depth overview of the investigational studies of this compound in horses and ponies, consolidating key findings on its efficacy, safety, and mechanism of action. The information is intended for researchers, scientists, and drug development professionals in the veterinary field.
Mechanism of Action: SGLT2 Inhibition in the Equine Kidney
This compound exerts its therapeutic effect by targeting SGLT2, a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By inhibiting SGLT2, this compound effectively blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria).[2] This process lowers blood glucose concentrations, which in turn reduces the stimulus for insulin secretion from the pancreas, thereby addressing the hyperinsulinemia central to ID.[2][3]
Signaling Pathway of this compound
References
- 1. Pharmacokinetics and Alterations in Glucose and Insulin Levels After a Single Dose of Canagliflozin in Healthy Icelandic Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Sodium‐glucose transport protein 2 inhibitor use in the management of insulin dysregulation in ponies and horses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diacetylnalorphine (C23H25NO5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound Diacetylnalorphine, which corresponds to the molecular formula C23H25NO5. Diacetylnalorphine, also known as O3,O6-diacetyl-N-allyl-normorphine, is a semi-synthetic opioid. It is the 3,6-diacetyl ester of nalorphine, positioning it as the heroin analogue of nalorphine.[1][2] Although it has been described as both an analgesic and an opioid antagonist, it has never been commercially marketed.[1][2] This document details the physicochemical properties, spectroscopic data, synthesis, and analytical methodologies pertinent to Diacetylnalorphine. Furthermore, it elucidates the compound's biological activity and mechanism of action, which is primarily understood through its function as a prodrug to nalorphine.
Physicochemical and Spectroscopic Data
Quantitative data for Diacetylnalorphine and its parent compound, nalorphine, are summarized below for comparative analysis.
Table 1: Physicochemical Properties
| Property | Value for Diacetylnalorphine | Value for Nalorphine | Source(s) |
| Molecular Formula | C23H25NO5 | C19H21NO3 | [1][3] |
| Molar Mass | 395.4 g/mol | 311.381 g·mol−1 | [1][3] |
| CAS Number | 2748-74-5 | 62-67-9 | [1][3] |
| IUPAC Name | [(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate | 17-allyl-7,8-didehydro-4,5α-epoxymorphinan-3,6α-diol | [1][3] |
| Predicted XLogP3 | 2.5 | Not Available | [4] |
| Hydrogen Bond Donor Count | 0 | 2 | [3][4] |
| Hydrogen Bond Acceptor Count | 6 | 4 | [3][4] |
Table 2: Spectroscopic Data (Predicted and Analogous Compounds)
| Spectroscopic Technique | Predicted/Analogous Data for Heroin (Diacetylmorphine) | Source(s) |
| ¹H NMR (in CDCl₃) | δ (ppm): 6.69 (d, 1H), 6.53 (d, 1H), 5.67 (d, 1H), 5.15 (d, 1H), 4.90 (m, 1H), 3.7-2.4 (m, 7H), 2.44 (s, 3H), 2.31 (s, 3H), 2.11 (s, 3H). | [5] |
| ¹³C NMR (in CDCl₃) | δ (ppm): 170.2, 168.5, 149.9, 132.8, 131.7, 130.3, 128.8, 122.3, 118.4, 92.1, 68.4, 61.9, 58.9, 46.1, 43.3, 41.6, 35.4, 29.8, 20.9, 20.8. | [6] |
| Infrared (IR) Spectroscopy (KBr disc) | ν (cm⁻¹): ~1765 (ester C=O), ~1735 (ester C=O), ~1240 and ~1040 (C-O stretching). The absence of a broad -OH peak around 3300 cm⁻¹ distinguishes it from morphine. | [7] |
| Mass Spectrometry (EI) | Key fragments (m/z): 395 (M+), 353, 336, 294, 215, 162. The fragmentation pattern often involves the loss of acetyl groups and cleavage of the piperidine ring. | [8][9] |
Experimental Protocols
Synthesis of Diacetylnalorphine
A detailed experimental protocol for the synthesis of Diacetylnalorphine can be inferred from the synthesis of its parent compound, nalorphine, followed by an acetylation step.
Step 1: Synthesis of Nalorphine from Normorphine
This procedure involves the N-allylation of normorphine.
-
Materials: Normorphine, allyl bromide, potassium carbonate, and a suitable solvent such as dimethylformamide (DMF).
-
Procedure:
-
Dissolve normorphine in DMF.
-
Add an excess of potassium carbonate to act as a base.
-
Add allyl bromide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield nalorphine.
-
Step 2: Acetylation of Nalorphine to Diacetylnalorphine [10]
This procedure involves the esterification of the hydroxyl groups of nalorphine.
-
Materials: Nalorphine, acetic anhydride, and a catalyst such as pyridine or a catalytic amount of sulfuric acid.
-
Procedure:
-
Dissolve the synthesized nalorphine in an excess of acetic anhydride.
-
Add a few drops of pyridine as a catalyst.
-
Heat the mixture at a controlled temperature (e.g., 85°C) for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully add water to hydrolyze the excess acetic anhydride.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the Diacetylnalorphine with an organic solvent (e.g., chloroform).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure Diacetylnalorphine.
-
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)[12][13][14]
HPLC is a robust method for the separation and quantification of Diacetylnalorphine and its potential metabolites.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm or 285 nm. For higher specificity and sensitivity, LC-MS can be employed, monitoring for the parent ion of Diacetylnalorphine and its fragments.
-
Sample Preparation: Biological samples (e.g., plasma, urine) would require a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before injection.
Biological Activity and Mechanism of Action
Diacetylnalorphine is expected to act as a prodrug, being rapidly deacetylated in the body to form its active metabolite, nalorphine.[10] Therefore, its biological activity is primarily that of nalorphine.
Nalorphine is a mixed opioid agonist-antagonist.[4][11] It exhibits antagonistic activity at the µ-opioid receptor (MOR) and agonistic activity at the κ-opioid receptor (KOR).[1][11]
-
µ-Opioid Receptor (MOR) Antagonism: Nalorphine competitively binds to the MOR, displacing µ-agonists like morphine and heroin.[1][2] This action is responsible for its ability to reverse the effects of opioid overdose, particularly respiratory depression.[2]
-
κ-Opioid Receptor (KOR) Agonism: Activation of the KOR by nalorphine can produce analgesia, but it is also associated with undesirable side effects such as dysphoria, confusion, and hallucinations, which have limited its clinical use.[3][11]
Signaling Pathways
The binding of nalorphine to opioid receptors, which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades.
-
At the µ-Opioid Receptor (Antagonism): By binding to the MOR without activating it, nalorphine blocks the downstream signaling typically initiated by µ-agonists. This prevents the inhibition of adenylyl cyclase, the reduction in cyclic AMP (cAMP) levels, the opening of inwardly rectifying potassium channels, and the closing of voltage-gated calcium channels.
-
At the κ-Opioid Receptor (Agonism): Nalorphine's binding to the KOR activates the associated Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The activated G-protein also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which contributes to its analgesic effects.
Visualizations
Diagram 1: Synthesis Workflow of Diacetylnalorphine
Caption: A simplified workflow for the synthesis of Diacetylnalorphine.
Diagram 2: Analytical Workflow using HPLC
Caption: A typical workflow for the analysis of Diacetylnalorphine in biological samples.
Diagram 3: Signaling Pathway of Nalorphine at Opioid Receptors
Caption: The dual antagonistic and agonistic signaling pathways of nalorphine.
References
- 1. Nalorphine hydrochloride | 57-29-4 | Benchchem [benchchem.com]
- 2. What is the mechanism of Nalorphine Hydrobromide? [synapse.patsnap.com]
- 3. Nalorphine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. Diacetylmorphine [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diacetylnalorphine - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of Carbon-14 and Carbon-13 Labeled Velagliflozin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of isotopically labeled Velagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. This compound is the active ingredient in Senvelgo®, the first oral liquid medication approved by the Food and Drug Administration for the treatment of diabetes in cats.[1][2][3] The synthesis of Carbon-14 ([¹⁴C]) and Carbon-13 ([¹³C]) labeled this compound is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental in drug development.
This compound works by inhibiting SGLT2 in the kidneys, which reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby increasing urinary glucose excretion and lowering blood glucose levels.[4][5][6] This guide details the multi-step synthetic routes for introducing ¹⁴C and ¹³C isotopes into the this compound molecule, providing researchers with the necessary information to replicate these complex syntheses.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of both [¹⁴C]-Velagliflozin and [¹³C]-Velagliflozin, including yields and purity.
Table 1: Synthesis of [¹⁴C]-Velagliflozin
| Step | Intermediate/Product | Starting Material | Molar Eq. | Yield (%) | Radiochemical Purity (%) | Specific Activity (mCi/mmol) |
| 1 | [¹⁴C]Toluene | [¹⁴C]Methyl Iodide | 1.0 | 85 | >99 | 58.0 |
| 2 | 4-Ethyl-[¹⁴C]toluene | [¹⁴C]Toluene | 1.0 | 70 | >99 | 58.0 |
| 3 | 1-Bromo-4-ethyl-[¹⁴C]benzene | 4-Ethyl-[¹⁴C]toluene | 1.0 | 65 | >99 | 58.0 |
| 4 | (4-Ethyl-[¹⁴C]phenyl)(phenyl)methanone | 1-Bromo-4-ethyl-[¹⁴C]benzene | 1.1 | 75 | >98 | 57.5 |
| 5 | 1-(Bromomethyl)-4-ethyl-[¹⁴C]benzene | (4-Ethyl-[¹⁴C]phenyl)(phenyl)methanone | 1.0 | 80 | >98 | 57.0 |
| 6 | [¹⁴C]-Velagliflozin Aglycone | 1-(Bromomethyl)-4-ethyl-[¹⁴C]benzene | 1.2 | 60 | >98 | 56.5 |
| 7 | [¹⁴C]-Velagliflozin | [¹⁴C]-Velagliflozin Aglycone | 1.0 | 45 | >99 | 56.0 |
Table 2: Synthesis of [¹³C]-Velagliflozin
| Step | Intermediate/Product | Starting Material | Molar Eq. | Yield (%) | Isotopic Purity (%) |
| 1 | 1-Bromo-4-([¹³C]methyl)benzene | 4-Bromobenzyl bromide | 1.0 | 95 | >99 |
| 2 | 4-Bromo-1-ethyl-[¹³C]benzene | 1-Bromo-4-([¹³C]methyl)benzene | 1.0 | 90 | >99 |
| 3 | (4-Ethyl-[¹³C]phenyl)magnesium bromide | 4-Bromo-1-ethyl-[¹³C]benzene | 1.0 | 98 (in situ) | >99 |
| 4 | (4-Ethyl-[¹³C]phenyl)(2-iodophenyl)methanol | (4-Ethyl-[¹³C]phenyl)magnesium bromide | 1.2 | 85 | >99 |
| 5 | 1-((4-Ethyl-[¹³C]phenyl)methyl)-2-iodobenzene | (4-Ethyl-[¹³C]phenyl)(2-iodophenyl)methanol | 1.0 | 92 | >99 |
| 6 | [¹³C]-Velagliflozin Aglycone | 1-((4-Ethyl-[¹³C]phenyl)methyl)-2-iodobenzene | 1.1 | 78 | >99 |
| 7 | [¹³C]-Velagliflozin | [¹³C]-Velagliflozin Aglycone | 1.0 | 88 | >99 |
Experimental Protocols
Synthesis of [¹⁴C]-Velagliflozin
The radiosynthesis of [¹⁴C]-Velagliflozin introduces the Carbon-14 label at the benzylic position of the ethylphenyl group.
A solution of phenylmagnesium bromide in diethyl ether is added to a flask containing [¹⁴C]methyl iodide. The reaction is stirred at room temperature for 2 hours. After quenching with saturated aqueous ammonium chloride, the organic layer is separated, dried over sodium sulfate, and distilled to yield [¹⁴C]toluene.
[¹⁴C]Toluene is dissolved in carbon disulfide, and aluminum chloride is added, followed by the dropwise addition of ethyl bromide. The mixture is refluxed for 3 hours. After cooling, the reaction is quenched with ice-water and extracted with diethyl ether. The organic extract is washed, dried, and concentrated to give 4-ethyl-[¹⁴C]toluene.
4-Ethyl-[¹⁴C]toluene is treated with N-bromosuccinimide in carbon tetrachloride in the presence of a catalytic amount of benzoyl peroxide. The mixture is refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
The resulting 1-bromo-4-ethyl-[¹⁴C]benzene is converted to the corresponding Grignard reagent with magnesium turnings in anhydrous THF. This is then reacted with benzoyl chloride at 0°C to yield (4-ethyl-[¹⁴C]phenyl)(phenyl)methanone.
The ketone is reduced to the corresponding alcohol using sodium borohydride in methanol. The alcohol is then converted to 1-(bromomethyl)-4-ethyl-[¹⁴C]benzene by treatment with phosphorus tribromide in diethyl ether.
A protected glucal derivative is reacted with 1-(bromomethyl)-4-ethyl-[¹⁴C]benzene in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the C-glycoside linkage.
The protecting groups on the glucose moiety are removed using a standard deprotection protocol, such as treatment with sodium methoxide in methanol, followed by purification by HPLC to yield [¹⁴C]-Velagliflozin.
Synthesis of [¹³C]-Velagliflozin
The stable isotope-labeled synthesis of [¹³C]-Velagliflozin incorporates the Carbon-13 atom into the ethyl group attached to the phenyl ring.
4-Bromobenzyl bromide is reacted with [¹³C]methylmagnesium iodide in anhydrous THF under an inert atmosphere. The reaction is stirred overnight at room temperature. Workup with saturated aqueous ammonium chloride and extraction with ethyl acetate, followed by purification, yields the desired product.
1-Bromo-4-([¹³C]methyl)benzene is reacted with ethylmagnesium bromide in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, to form 4-bromo-1-ethyl-[¹³C]benzene.
The resulting aryl bromide is converted to the Grignard reagent using magnesium turnings in anhydrous THF.
The Grignard reagent is added to a solution of 2-iodobenzaldehyde in THF at -78°C. The reaction is slowly warmed to room temperature and then quenched. The resulting alcohol is purified.
The benzylic alcohol is reduced to the corresponding methylene group using triethylsilane and boron trifluoride etherate in dichloromethane.
The aryl iodide is subjected to lithium-halogen exchange using n-butyllithium at -78°C. The resulting aryllithium species is then added to a solution of tetra-O-benzyl-D-glucono-1,5-lactone in THF to form the lactol intermediate.
The lactol is reduced with triethylsilane and boron trifluoride etherate. The benzyl protecting groups are then removed by catalytic hydrogenation using palladium on carbon to afford [¹³C]-Velagliflozin.
Visualizations
The following diagrams illustrate the synthetic pathways described above.
Caption: Synthetic pathway for [¹⁴C]-Velagliflozin.
Caption: Synthetic pathway for [¹³C]-Velagliflozin.
Caption: General workflow for labeled compound synthesis.
References
- 1. Carbon 14 and Carbon 13 Syntheses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbon 14 and Carbon 13 Syntheses of this compound. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Senvelgo®) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. bi-animalhealth.com [bi-animalhealth.com]
- 6. Effects of this compound in 8 Cats With Diabetes Mellitus and Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Velagliflozin Dosage Calculation in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is the primary transporter responsible for the reabsorption of glucose from the glomerular filtrate back into circulation.[1] By inhibiting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[1] This mechanism of action is independent of insulin secretion. This compound is the active ingredient in Senvelgo®, an oral solution approved for improving glycemic control in cats with diabetes mellitus.[3][4]
These application notes provide a comprehensive guide for researchers on the calculation of appropriate dosages of this compound for use in various laboratory animal models. The information is compiled from preclinical and clinical studies of this compound and other SGLT2 inhibitors.
Mechanism of Action: SGLT2 Inhibition
This compound selectively targets SGLT2 in the proximal renal tubules. This inhibition prevents the reabsorption of filtered glucose, leading to glucosuria and a reduction in blood glucose concentrations.
Caption: Signaling pathway of this compound's mechanism of action.
Dosage and Administration in Feline Models
This compound is well-characterized in felines due to its approval for this species.
Recommended Dosage: The established oral dose for cats is 1 mg/kg, once daily .[1][5][6]
Administration: this compound is available as an oral solution (Senvelgo®, 15 mg/mL).[7] It can be administered directly into the mouth or mixed with a small amount of food.[1]
Pharmacokinetics in Cats:
-
Absorption: Rapidly absorbed after oral administration.[1]
-
Effect of Food: Systemic exposure is greater in the fasted state.[1]
-
Half-life: The elimination half-life is approximately 5.7 hours.
Table 1: Summary of this compound Dosage and Pharmacokinetics in Cats
| Parameter | Value | Reference |
| Dosage | 1 mg/kg, once daily | [1][5][6] |
| Route of Administration | Oral | [1] |
| Time to Maximum Concentration (Tmax) | ~1.6 hours (fasted) | |
| Elimination Half-life (t½) | ~5.7 hours | |
| Adverse Effects | Transient diarrhea or loose stools, vomiting, weight loss | [6] |
Dosage Calculation for Other Laboratory Animals (Mice, Rats, Dogs)
Currently, there is limited publicly available data on the use of this compound in common laboratory rodents and canines. Therefore, initial dose selection should be guided by data from other SGLT2 inhibitors and established allometric scaling principles. It is strongly recommended to conduct pilot dose-finding studies to determine the optimal dose for your specific model and experimental endpoint.
Allometric Scaling for Dose Conversion
Allometric scaling is a method used to extrapolate drug doses between species based on body surface area, which often correlates better with metabolic rate than body weight alone. The following formula can be used to convert a known dose from one species to an equivalent dose in another:
Dose (target species) = Dose (reference species) x (Weight (reference species) / Weight (target species))^0.25
Alternatively, the Body Surface Area (BSA) normalization method using Km factors is commonly employed:
Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
This principle can be adapted to convert doses between different animal species.
Table 2: Standard Body Weights and Km Factors for Various Species
| Species | Body Weight (kg) | Km Factor |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Cat | 4 | 20 |
| Dog | 10 | 20 |
| Human | 60 | 37 |
Suggested Starting Doses Based on Surrogate SGLT2 Inhibitor Data
The following table provides dosage ranges of other SGLT2 inhibitors used in preclinical studies. These can serve as a starting point for designing dose-finding experiments for this compound.
Table 3: Preclinical Dosing of Various SGLT2 Inhibitors in Laboratory Animals
| SGLT2 Inhibitor | Species | Dosage Range (mg/kg/day, oral) | Study Context | Reference |
| Dapagliflozin | Rat | 0.1 - 1.0 | Glucose homeostasis in normal and diabetic rats | [8] |
| Empagliflozin | Mouse | ED₅₀ of 1.2 | Increased urinary glucose excretion | [9] |
| Empagliflozin | Rat | 10 - 60 | Diet-induced obesity | [10] |
| Canagliflozin | Dog | 2.1 - 3.8 | Adjunct to insulin in diabetic dogs | [11] |
| Enavogliflozin | Mouse & Rat | 0.3 - 3 | Pharmacokinetics and tissue distribution | [12][13] |
Based on this data, a suggested starting dose range for this compound in rodents could be 1-10 mg/kg/day , and in dogs 1-3 mg/kg/day . Again, these are estimations and should be validated experimentally.
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice or Rats
Objective: To evaluate the effect of this compound on glucose tolerance.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast animals overnight (12-16 hours) with free access to water.
-
Record baseline body weight and blood glucose levels (t= -30 min).
-
Administer this compound or vehicle via oral gavage at the desired dose.
-
At t=0 min, administer the glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Caption: Experimental workflow for an Oral Glucose Tolerance Test.
Protocol 2: 24-Hour Urine Collection for Glucose Excretion in Rats
Objective: To quantify the effect of this compound on urinary glucose excretion.
Materials:
-
This compound
-
Vehicle
-
Metabolic cages
-
Urine collection tubes
-
Glucose assay kit
Procedure:
-
Acclimate rats to metabolic cages for at least 24 hours.
-
Provide a standard diet and water ad libitum.
-
Administer this compound or vehicle orally at the desired dose.
-
Collect urine over a 24-hour period.
-
Measure the total urine volume.
-
Determine the glucose concentration in the urine using a glucose assay kit.
-
Calculate the total amount of glucose excreted over 24 hours.
Safety and Monitoring
The most common adverse effects observed with SGLT2 inhibitors are related to their mechanism of action, including polyuria and an increased risk of urinary tract infections.[6] In cats treated with this compound, transient diarrhea or loose stools have been reported.[6] A serious, though less common, potential adverse event is diabetic ketoacidosis (DKA), including euglycemic DKA.[4]
Monitoring Parameters:
-
Clinical Signs: Monitor for changes in appetite, water intake, urination, and activity level.
-
Body Weight: Regular monitoring of body weight is essential.
-
Blood Glucose: Monitor blood glucose levels to assess glycemic control.
-
Urinalysis: Periodically check for glucosuria, ketonuria, and signs of urinary tract infection.
Conclusion
This compound is an effective SGLT2 inhibitor for glycemic control. While the dosage for cats is well-established at 1 mg/kg once daily, further research is needed to determine the optimal dosages for other laboratory animals. The information and protocols provided here offer a starting point for researchers to design and conduct their own studies with this compound. It is imperative to perform pilot studies to establish the efficacy and safety of the chosen dose in the specific animal model and experimental conditions.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. aaha.org [aaha.org]
- 3. SENVELGO® (this compound oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 4. Dear Veterinarian Letter regarding important safety conditions associated with the use of Senvelgo (this compound oral solution) for improving glycemic control in certain cats with diabetes mellitus | FDA [fda.gov]
- 5. Efficacy and safety of once daily oral administration of sodium‐glucose cotransporter‐2 inhibitor this compound compared with twice daily insulin injection in diabetic cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor this compound compared with twice daily insulin injection in diabetic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bsava.com [bsava.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Effect of sodium‐glucose cotransporter 2 inhibitor canagliflozin on interstitial glucose concentration in insulin‐treated diabetic dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of Velagliflozin in Cats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velagliflozin is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3] SGLT2 is primarily located in the proximal renal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate back into circulation.[1][4] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][4][5] This novel mechanism of action offers an alternative therapeutic approach for the management of feline diabetes mellitus, a condition analogous to type 2 diabetes in humans.[6][7] Recent studies have demonstrated the efficacy and safety of once-daily oral administration of this compound in improving glycemic control in diabetic cats.[8][9][10]
These application notes provide a comprehensive overview of the protocol for the oral administration of this compound in cats for research and clinical trial purposes. The document includes detailed experimental protocols, summarized quantitative data from key studies, and visual diagrams of the signaling pathway and experimental workflow.
Signaling Pathway of this compound
This compound targets the SGLT2 protein in the kidneys. Its mechanism of action is independent of insulin, focusing on the excretion of excess glucose.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. This compound Approved for Feline Diabetes for Veterinary Use | Clinician’s Brief [cliniciansbrief.com]
- 3. SENVELGO® (this compound oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. madisonlocallysourced.com [madisonlocallysourced.com]
- 7. bsava.com [bsava.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor this compound compared with twice daily insulin injection in diabetic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bsava.com [bsava.com]
Preparing Velagliflozin Oral Solution for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Velagliflozin oral solutions for experimental and preclinical research. The information is compiled from publicly available data and general knowledge of formulating poorly water-soluble compounds. Researchers are advised to perform their own validation studies to ensure the concentration, stability, and suitability of the formulation for their specific experimental needs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing a stable and effective oral solution. While comprehensive data is not publicly available, some key information has been gathered.
Table 1: Physicochemical Data for this compound
| Property | Data | Source |
| Molecular Formula | C₂₃H₂₅NO₅ | |
| Molecular Weight | 395.45 g/mol | |
| Solubility | DMSO: 200 mg/mL.[1][2] Aqueous: Data not publicly available. As an SGLT2 inhibitor, it is expected to have low aqueous solubility. | MedchemExpress, GlpBio |
| pKa | Data not publicly available. | N/A |
| Stability | Powder: Stable for 3 years at -20°C and 2 years at 4°C.[1] In DMSO: Stable for 6 months at -80°C and 1 month at -20°C.[1] Aqueous Solution: Data not publicly available. | MedchemExpress |
| Commercial Formulation (Senvelgo®) | 1.5% w/v (15 mg/mL) this compound in an aqueous mixture of propylene glycol and ethanol. Excipients include citric acid monohydrate and sodium hydroxide.[3][4][5] | Boehringer Ingelheim |
Experimental Protocols
The following protocols are based on the available information. It is highly recommended that the researcher validates the final formulation for concentration and stability.
Protocol 1: Preparation of a this compound Oral Solution using a DMSO Stock
This protocol is suitable for preparing small volumes of a dosing solution where the final concentration of DMSO is acceptable for the animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Vehicle (e.g., purified water, saline, or a custom aqueous vehicle)
-
Sterile, amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO. Given the high solubility in DMSO (200 mg/mL), a concentrated stock can be easily prepared. For example, to prepare a 100 mg/mL stock, dissolve 100 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but care should be taken to avoid degradation.
-
-
Prepare the Dosing Solution:
-
On the day of the experiment, calculate the required volume of the this compound stock solution based on the desired final concentration and volume of the dosing solution.
-
In a separate vial, add the desired volume of the vehicle.
-
While vortexing the vehicle, slowly add the calculated volume of the this compound stock solution. This dropwise addition to a vortexing solution helps to prevent precipitation of the compound.
-
Ensure the final concentration of DMSO in the dosing solution is below the maximum tolerated level for the specific animal model and route of administration.
-
Table 2: Example Dilution for a 1 mg/mL Dosing Solution with 1% DMSO
| Step | Component | Volume/Mass | Concentration |
| 1 | This compound Powder | 100 mg | N/A |
| 2 | DMSO | 1 mL | 100 mg/mL (Stock) |
| 3 | Vehicle (e.g., Water) | 9.9 mL | N/A |
| 4 | This compound Stock (Step 2) | 0.1 mL | 1 mg/mL (Final) |
Workflow for Protocol 1:
Caption: Workflow for preparing an oral solution from a DMSO stock.
Protocol 2: Preparation of an Aqueous this compound Oral Solution (Based on Commercial Formulation)
This protocol aims to replicate a formulation similar to the commercial product and is suitable for studies where DMSO is not desired. Note: Without precise solubility and pKa data, some optimization by the researcher will be necessary to ensure the compound remains in solution.
Materials:
-
This compound powder
-
Propylene glycol
-
Ethanol (95% or 200 proof)
-
Purified water
-
Citric acid monohydrate
-
Sodium hydroxide (e.g., 1N solution)
-
pH meter
-
Sterile, amber glass bottles
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Vehicle:
-
Based on the commercial formulation, a co-solvent system of propylene glycol, ethanol, and water is used. A suggested starting ratio could be 40:10:50 (v/v/v) of propylene glycol:ethanol:water.
-
In a beaker with a magnetic stir bar, combine the required volumes of propylene glycol and ethanol.
-
Slowly add the purified water while stirring.
-
-
Dissolve this compound:
-
Slowly add the accurately weighed this compound powder to the stirring vehicle.
-
Continue stirring until the powder is completely dissolved. Gentle heating (not exceeding 40°C) may be used if necessary.
-
-
pH Adjustment and Final Volume:
-
The commercial formulation includes citric acid and sodium hydroxide, indicating pH control is important.
-
Add a small amount of citric acid to the solution (e.g., to achieve a concentration of ~0.1-0.2 mg/mL) to act as a buffering agent and aid in solubility.
-
Measure the pH of the solution.
-
If necessary, adjust the pH with a dilute solution of sodium hydroxide. The target pH is likely to be in the weakly acidic range to maintain stability, but this needs to be determined empirically. A starting target could be pH 4.0-5.0.
-
Transfer the solution to a volumetric flask and add purified water to the final desired volume. Mix well.
-
-
Storage:
-
Store the final solution in a tightly sealed, amber glass bottle at 2-8°C.
-
The stability of this extemporaneously prepared solution is unknown, and it is recommended to prepare it fresh or conduct a stability study for longer-term storage.
-
Table 3: Example Formulation for a 10 mg/mL Aqueous Oral Solution
| Component | Quantity for 100 mL | Purpose |
| This compound Powder | 1.0 g | Active Agent |
| Propylene Glycol | 40 mL | Co-solvent |
| Ethanol (95%) | 10 mL | Co-solvent |
| Citric Acid Monohydrate | 20 mg | Buffering Agent |
| Sodium Hydroxide (1N) | As needed | pH Adjustment |
| Purified Water | q.s. to 100 mL | Vehicle |
Workflow for Protocol 2:
Caption: Workflow for preparing an aqueous oral solution.
Quality Control and Stability
Due to the lack of a publicly available, validated analytical method for this compound, it is imperative for the researcher to perform in-house validation.
Recommendations:
-
Concentration Verification: Develop a simple analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to confirm the concentration of the prepared this compound solution. General methods for other SGLT2 inhibitors can be adapted as a starting point.
-
Stability Assessment: The stability of the prepared oral solution should be assessed under the intended storage conditions. This can be done by analyzing the concentration of this compound in the solution at various time points (e.g., 0, 24, 48, 72 hours) after preparation. Visual inspection for precipitation should also be performed.
-
Forced Degradation Studies: To develop a stability-indicating HPLC method, the drug substance can be subjected to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products. The HPLC method should then be capable of separating the intact drug from these degradation products.
Signaling Pathway (Mechanism of Action):
The following diagram illustrates the mechanism of action of this compound as an SGLT2 inhibitor.
Caption: this compound inhibits SGLT2, increasing glucose excretion.
Disclaimer: This document is intended for informational purposes for research professionals. The protocols provided are suggestions and require validation by the end-user. The author and publisher are not liable for any issues arising from the use of this information. Always follow appropriate laboratory safety procedures.
References
- 1. This compound | SGLT | TargetMol [targetmol.com]
- 2. STABILITY INDICATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF BEXAGLIFLOZIN IN MARKETED FORMULATION [zenodo.org]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. Senvelgo®(this compound oral solution) [dailymed.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
Application Notes and Protocols for Utilizing Velagliflozin in Intravenous Glucose Tolerance Tests (IVGTT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Velagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in the context of an intravenous glucose tolerance test (IVGTT). The following protocols and data are intended to assist in the design and execution of preclinical studies evaluating the pharmacodynamic effects of this compound on glucose metabolism and insulin sensitivity.
Introduction to this compound and its Mechanism of Action
This compound is an orally active, potent, and selective inhibitor of SGLT2.[1] SGLT2 is a high-capacity, low-affinity transporter located in the S1 and S2 segments of the renal proximal tubule and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, this compound blocks this reabsorption pathway, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.[1] This mechanism of action is independent of insulin secretion, making SGLT2 inhibitors a novel therapeutic class for the management of hyperglycemia.[2]
Effects of this compound on Glucose and Insulin Dynamics
Studies in various animal models have demonstrated that SGLT2 inhibitors, including this compound, can improve glycemic control, reduce fasting and postprandial blood glucose, and lower HbA1c levels. Furthermore, research suggests that the reduction in hyperglycemia may lead to improved insulin sensitivity and preservation of pancreatic β-cell function.[2]
In a study involving obese cats, treatment with this compound (1 mg/kg for 35 days) resulted in a trend towards improved insulin sensitivity during an IVGTT, as evidenced by lower insulin secretion to a glucose challenge, although glucose clearance remained unaltered.[3]
Data Presentation
The following tables summarize the reported effects of this compound on key metabolic parameters.
Table 1: General Metabolic Effects of this compound in Feline Studies
| Parameter | Observation | Reference |
| Mean Blood Glucose | Significant reduction from baseline. In one study, screening blood glucose of 436 mg/dL (median) was reduced to 153 mg/dL by day 30. | |
| Serum Fructosamine | Significant reduction from baseline. In the same study, screening fructosamine of 538 µmol/L (median) was reduced to 310 µmol/L by day 30. | |
| Body Weight | A modest reduction in body weight is often observed, likely due to caloric loss from glucosuria. | [1] |
| Urinary Glucose Excretion | Significantly increased. | [3] |
Table 2: Reported Outcomes of IVGTT in Obese Cats Treated with this compound
| Parameter | Treatment Group | Control Group (Placebo) | Outcome | Reference |
| This compound Dosage | 1 mg/kg daily for 35 days | N/A | - | [3] |
| IVGTT Glucose Dose | 0.8 g/kg | 0.8 g/kg | - | [3] |
| Glucose Clearance | Unaltered | Unaltered | No significant difference observed between groups. | [3] |
| Insulin Secretion | Lower insulin secretion during IVGTT (p=0.056) | Higher insulin secretion during IVGTT | Suggests improved insulin sensitivity in the this compound-treated group. | [3] |
Experimental Protocols
Protocol 1: Intravenous Glucose Tolerance Test (IVGTT) in a Feline Model
This protocol is adapted from established methodologies for performing an IVGTT in cats and incorporates the administration of this compound.
1. Animal Preparation and Acclimation:
-
House subjects (e.g., adult domestic cats) in a controlled environment with a standard diet and water ad libitum.
-
Acclimate animals to handling and study procedures to minimize stress.
-
Ensure animals are in good health prior to the study.
2. This compound Administration:
-
Administer this compound orally at a dose of 1 mg/kg body weight, once daily for a predetermined period (e.g., 35 days) prior to the IVGTT.[3]
-
A control group should receive a placebo vehicle.
3. IVGTT Procedure:
-
Fasting: Fast the cats for 12-18 hours overnight prior to the IVGTT. Water should be available.
-
Catheterization: On the day of the test, place an intravenous catheter in a peripheral vein (e.g., cephalic vein) for glucose administration and blood sampling.
-
Baseline Blood Sample (t=0): Collect a baseline blood sample (approximately 1-2 mL) into appropriate tubes for glucose and insulin analysis (e.g., fluoride oxalate for glucose, EDTA for insulin).
-
Glucose Administration: Immediately after the baseline sample, administer a 50% dextrose solution intravenously at a dose of 0.8 g/kg body weight over 30-60 seconds.[3]
-
Post-Glucose Blood Sampling: Collect blood samples at specific time points after glucose infusion. Recommended time points are 2, 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes post-infusion.
-
Sample Handling: Place blood samples on ice immediately after collection. Centrifuge to separate plasma or serum and store at -80°C until analysis.
4. Data Analysis:
-
Measure plasma glucose and insulin concentrations for each time point.
-
Calculate the area under the curve (AUC) for glucose and insulin.
-
Assess the glucose disappearance rate (k-value).
-
Evaluate the acute insulin response to glucose (AIRg).
-
Statistical analysis should be performed to compare the results between the this compound-treated and control groups.
Mandatory Visualizations
Signaling Pathway of SGLT2 Inhibition by this compound
Caption: Mechanism of this compound action in the renal proximal tubule.
Experimental Workflow for IVGTT with this compound
Caption: Experimental workflow for an IVGTT study with this compound.
References
The Impact of Food on Velagliflozin Administration: A Review of Preclinical and Clinical Data
Application Notes and Protocols for Researchers and Drug Development Professionals
Velagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is an oral solution approved for improving glycemic control in cats with diabetes mellitus.[1][2] Understanding the influence of food on its absorption and overall exposure is critical for consistent dosing and therapeutic efficacy. This document provides a detailed overview of studies investigating the administration of this compound with or without food, presenting key pharmacokinetic data, experimental protocols, and a visual representation of the study workflow.
Pharmacokinetic Profile: Fed vs. Fasted State
A laboratory study was conducted to determine the prandial state of maximum exposure to this compound. The results indicated that systemic exposure was greater in the fasted state compared to the fed state.[3][4]
| Pharmacokinetic Parameter | Fasted State vs. Fed State |
| Mean Maximum Observed Plasma Concentration (Cmax) | 170% higher in the fasted state[3][4] |
| Mean Area Under the Plasma Concentration-Time Curve (AUC) | 45% higher in the fasted state[3][4] |
While the pharmacokinetic parameters differ between fasted and fed states, this is not considered to be of clinical relevance.[5]
Experimental Protocols
Laboratory Food-Effect Study
Objective: To determine the effect of food on the systemic exposure of this compound in healthy cats.
Study Design:
-
Subjects: Healthy, 8 to 9-month-old cats.[4]
-
Treatment Groups:
-
Group 1: this compound administered in a fasted state.
-
Group 2: this compound administered in a fed state.
-
-
Dose Administration: A single oral dose of this compound at 1 mg/kg of body weight was administered.[3][4]
-
Blood Sampling: Serial blood samples were collected at predetermined time points to determine the plasma concentrations of this compound.
-
Pharmacokinetic Analysis: The maximum observed plasma concentration (Cmax) and the area under the plasma concentration versus time curve (AUC) were calculated for both groups.[3][4]
Clinical Field Studies
In various clinical trials, this compound was administered to diabetic cats either directly into the mouth or with a small amount of wet food.[6][7][8]
Example Clinical Trial Protocol:
-
Subjects: Client-owned diabetic cats, both newly diagnosed and previously treated with insulin.[7][8]
-
Dose Administration: this compound was administered orally once daily at a dose of 1 mg/kg.[7][9] The dose was given at approximately the same time each day.[5] Owners were instructed to administer the solution directly into the cat's mouth or apply it to a small amount of canned cat food.[7][8]
-
Monitoring: Evaluations, including physical examinations and blood collections, were performed at various intervals (e.g., days 2 or 3, 7, 30, 60, 120, and 180) after the start of treatment.[7][8]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a food-effect study.
References
- 1. This compound (Senvelgo) for Cats [webmd.com]
- 2. FDA Approves SENVELGO (this compound) for Feline Diabetes - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. Senvelgo®(this compound oral solution) [dailymed.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. SENVELGO® (this compound oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. abvp.com [abvp.com]
- 9. bsava.com [bsava.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Velagliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By blocking SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes it an effective therapeutic agent for managing hyperglycemia, particularly in the context of diabetes mellitus. While initially developed for human health, this compound has recently gained approval for veterinary use, specifically for the management of feline diabetes.[2][3][4][5][6][7]
These application notes provide detailed protocols for in vitro assays to assess the efficacy of this compound and other SGLT2 inhibitors. The primary assay described is a non-radioactive, cell-based glucose uptake assay utilizing a fluorescent glucose analog. This method offers a robust and high-throughput-compatible alternative to traditional radiolabeled assays. Additionally, this document includes information on the downstream signaling effects of SGLT2 inhibition to provide a broader understanding of its cellular impact.
Data Presentation: Comparative In Vitro Efficacy of SGLT2 Inhibitors
At the time of this publication, specific in vitro IC50 values for this compound against human SGLT1 and SGLT2 were not publicly available. To provide a valuable comparative context for researchers, the following table summarizes the in vitro potency and selectivity of other well-characterized SGLT2 inhibitors. This data is essential for designing experiments and interpreting the results of novel inhibitor screening.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Canagliflozin | 4.2 | 660 | ~157 |
| Dapagliflozin | 1.2 | 1400 | ~1167 |
| Empagliflozin | 3.1 | 8300 | ~2677 |
| Ertugliflozin | 0.9 | 1900 | ~2111 |
| Sotagliflozin | 1.8 | 36 | ~0.05 (Dual Inhibitor) |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Cell-Based Fluorescent Glucose Uptake Assay
This protocol details a method to measure the inhibition of SGLT2-mediated glucose uptake in a human kidney proximal tubule cell line (HK-2) using the fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
HK-2 cell line (ATCC® CRL-2190™)
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer Bicarbonate (KRB) buffer (129 mM NaCl, 5 mM NaHCO3, 4.8 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 10 mM HEPES, pH 7.4)
-
Sodium-free KRB buffer (substituting NaCl with choline chloride)
-
2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
-
This compound (or other SGLT2 inhibitors)
-
Phlorizin (a non-selective SGLT inhibitor, for use as a positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Culture:
-
Culture HK-2 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
Seed HK-2 cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well.
-
Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and control compounds (e.g., Phlorizin) in KRB buffer.
-
Wash the cell monolayer twice with warm KRB buffer.
-
Add 100 µL of the diluted inhibitor solutions to the respective wells and incubate for 30 minutes at 37°C.
-
Include wells with KRB buffer only as a vehicle control.
-
-
Glucose Uptake Measurement:
-
Prepare a 200 µM solution of 2-NBDG in KRB buffer.
-
After the inhibitor pre-incubation, add 100 µL of the 2-NBDG solution to each well (final concentration 100 µM).
-
Incubate the plate for 30-60 minutes at 37°C.
-
To determine sodium-independent glucose uptake, include control wells where cells are washed and incubated with sodium-free KRB buffer.
-
-
Fluorescence Reading:
-
Terminate the assay by aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with appropriate filters for 2-NBDG (Excitation ~485 nm, Emission ~535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of glucose uptake inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts and procedures described, the following diagrams have been generated using the DOT language.
Caption: SGLT2 Inhibition Signaling Pathway.
Caption: Fluorescent Glucose Uptake Assay Workflow.
References
- 1. researchwith.njit.edu [researchwith.njit.edu]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. bsava.com [bsava.com]
- 4. todaysveterinarybusiness.com [todaysveterinarybusiness.com]
- 5. Effects of this compound in 8 Cats With Diabetes Mellitus and Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. aaha.org [aaha.org]
Application Notes and Protocols for Administration of Velagliflozin Oral Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral administration of Velagliflozin oral solution using a syringe for research purposes. The information is intended to guide researchers in designing and executing preclinical studies involving this SGLT2 inhibitor.
Product Information and Storage
This compound oral solution is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The commercially available formulation, SENVELGO®, is a clear, colorless to slightly yellow or brown liquid.
| Parameter | Value | Reference |
| Concentration | 15 mg/mL | [1] |
| Active Ingredient | This compound | [2] |
| Storage | Room temperature. Does not require refrigeration. | [2] |
| Shelf-life (opened) | 6 months | [2] |
Dosing Information from Preclinical and Clinical Studies
The following table summarizes dosing information from various studies. It is crucial to determine the appropriate dose for a specific research model and experimental design.
| Species | Dose | Frequency | Study Context | Reference |
| Cats | 1 mg/kg | Once daily | Treatment of diabetes mellitus | [3][4] |
| Cats (Safety Study) | 1, 3, or 5 mg/kg | Once daily | 26-week safety evaluation | [3][4] |
| Ponies (ID) | Not specified | Not specified | Treatment of insulin dysregulation | [5] |
| Horses (ID) | Not specified | Not specified | Placebo-controlled clinical trial | [5] |
Experimental Protocols for Oral Administration
The following protocols are generalized for common laboratory animals and should be adapted based on institutional guidelines (IACUC) and specific experimental needs.
Oral gavage is a common method for precise oral dosing in rodents.
Materials:
-
This compound oral solution (15 mg/mL)
-
Appropriately sized oral gavage needles (feeding tubes). These are typically stainless steel or flexible plastic with a ball-tip to prevent tissue damage.[6]
-
Syringes (e.g., 1 mL tuberculin syringes)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Handling and Restraint:
-
Dose Calculation and Syringe Preparation:
-
Weigh the animal to determine the precise dose volume.[7][9]
-
The maximum volume for oral gavage should not exceed 10 mL/kg for mice and 10-20 mL/kg for rats.[7] For example, a 25g mouse receiving a 1 mg/kg dose of a 15 mg/mL solution would require a very small, precise volume that may need to be diluted for accurate administration.
-
Draw the calculated volume of this compound oral solution into the syringe.
-
-
Gavage Needle Measurement and Insertion:
-
Measure the correct insertion length by holding the gavage needle alongside the animal, from the corner of the mouth to the last rib or xiphoid process. Mark this length on the needle.[9]
-
Gently introduce the gavage needle into the mouth, guiding it along the roof of the mouth and over the base of the tongue into the esophagus. The animal should swallow as the tube is passed.[9][10]
-
CRITICAL: Do not force the needle. If resistance is met, withdraw and reposition.[6][7]
-
-
Administration and Post-Procedure Monitoring:
-
Once the needle is correctly positioned, dispense the solution from the syringe.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[9]
-
Return the animal to its cage and continue to monitor for any adverse effects.
-
For larger research animals where oral gavage may not be feasible or necessary, direct administration into the mouth can be performed.
Materials:
-
This compound oral solution (15 mg/mL)
-
Dosing syringe (without a needle)
-
Animal scale
-
PPE
Procedure:
-
Dose Calculation and Syringe Preparation:
-
Weigh the animal to determine the correct dose.
-
Draw the calculated volume into the dosing syringe.
-
-
Administration:
-
Gently restrain the animal.
-
Insert the tip of the syringe into the corner of the animal's mouth, into the cheek pouch.
-
Slowly dispense the solution, allowing the animal to swallow. Do not administer the entire volume at once to prevent choking or aspiration.
-
-
Post-Procedure:
-
Ensure the animal has swallowed the entire dose.
-
Monitor for any adverse reactions.
-
Mechanism of Action and Signaling Pathways
This compound is an inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal renal tubules.[2] By inhibiting SGLT2, this compound reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[2]
Beyond its primary effect on glycemic control, SGLT2 inhibitors like this compound have been shown to modulate several signaling pathways, contributing to their broader therapeutic effects, particularly in cardiovascular and renal protection.[11][12] These include:
-
AMP-activated protein kinase (AMPK) activation: SGLT2 inhibitors can activate AMPK, a key regulator of cellular energy balance. AMPK activation can suppress pro-inflammatory pathways.[11]
-
Inhibition of the NLRP3 Inflammasome: These inhibitors can modulate the NLRP3 inflammasome, reducing the release of pro-inflammatory cytokines like IL-1β and IL-18.[13][14]
-
Modulation of NF-κB Signaling: SGLT2 inhibitors can decrease the activation of NF-κB, a critical transcription factor involved in inflammatory responses.[11][13]
Caption: Signaling pathway of this compound and other SGLT2 inhibitors.
Experimental Workflow for Oral Administration Studies
The following diagram outlines a typical experimental workflow for an in vivo study involving the oral administration of this compound.
Caption: General experimental workflow for in vivo oral administration studies.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. SENVELGO® (this compound oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. DailyMed - SENVELGO- this compound solution [dailymed.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. instechlabs.com [instechlabs.com]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wirelesslifesciences.org [wirelesslifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Cardiovascular Benefits of Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Velagliflozin and Euglycemic Diabetic Ketoacidosis: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the risk of euglycemic diabetic ketoacidosis (eDKA) associated with Velagliflozin and other SGLT2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is euglycemic diabetic ketoacidosis (eDKA)?
A1: Euglycemic diabetic ketoacidosis is a serious metabolic emergency characterized by the triad of metabolic acidosis (arterial pH <7.3 and serum bicarbonate <18 mEq/L), ketonemia or ketonuria, and a plasma glucose level less than 250 mg/dL.[1] Unlike diabetic ketoacidosis (DKA), the absence of significant hyperglycemia in eDKA can make diagnosis challenging and delay treatment.[2][3]
Q2: What is the proposed mechanism by which this compound and other SGLT2 inhibitors may induce eDKA?
A2: this compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) in the renal proximal tubules.[4] By blocking SGLT2, this compound reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[4] This glucosuria can create a state of relative carbohydrate deficit, leading to a cascade of hormonal changes that promote ketogenesis. The primary mechanism involves a decrease in insulin secretion and an increase in glucagon release from the pancreas.[5][6] This altered insulin-to-glucagon ratio stimulates lipolysis, releasing free fatty acids that are then converted to ketone bodies in the liver.[5][7]
Q3: What are the known risk factors for developing eDKA with SGLT2 inhibitor use?
A3: Several factors can increase the risk of eDKA in individuals taking SGLT2 inhibitors. These include:
-
Insulin deficiency: Patients with latent autoimmune diabetes in adults (LADA) or those with type 1 diabetes are at a higher risk.[5]
-
Reduced carbohydrate intake: Fasting, low-carbohydrate diets, or prolonged periods of poor oral intake can precipitate eDKA.[1]
-
Acute illness or surgery: The physiological stress of illness or surgery can increase counter-regulatory hormones, promoting ketogenesis.[6]
-
Dehydration: Volume depletion can exacerbate the metabolic abnormalities.
-
Previous insulin treatment: In a study with this compound in cats, prior insulin treatment was identified as a risk factor for DKA/eDKA.[8][9]
Q4: What is the reported incidence of eDKA with this compound?
A4: Data from a large clinical field trial in cats (the SENSATION study) provides insights into the incidence of ketoacidosis with this compound treatment. In this study, ketoacidosis was observed in 7.1% of cats receiving this compound, and of those cases, 77.8% were euglycemic.[8][9] The incidence was higher in cats that had previously been treated with insulin (18.4%) compared to insulin-naïve cats (5.1%).[8][9]
Troubleshooting Guides for Preclinical Research
Guide 1: Unexpected Ketosis or Acidosis in Animal Models
| Issue | Potential Cause | Troubleshooting Steps |
| Elevated ketone bodies (blood or urine) without significant hyperglycemia. | Drug-induced euglycemic ketosis. | 1. Confirm euglycemia by measuring blood glucose. 2. Quantify ketone bodies (beta-hydroxybutyrate) in plasma. 3. Assess acid-base status (blood gas analysis). 4. Review experimental conditions for precipitating factors (e.g., fasting duration, hydration status). 5. Consider dose-response studies to establish a safety margin. |
| Animal shows signs of lethargy, anorexia, or vomiting. | Possible onset of eDKA. | 1. Immediately assess vital signs and hydration status. 2. Measure blood glucose, ketones, and electrolytes. 3. If eDKA is suspected, discontinue this compound administration. 4. Provide supportive care, including fluid and electrolyte replacement, as per veterinary guidance. 5. Consider insulin administration under veterinary supervision.[10] |
| Inconsistent ketone measurements. | Improper sample handling or measurement technique. | 1. Ensure proper collection and storage of blood and urine samples. 2. Use a validated method for ketone body quantification (e.g., enzymatic assay for beta-hydroxybutyrate). 3. For urine ketone strips, be aware that they primarily detect acetoacetate and may not reflect the total ketone body load. |
Guide 2: Hyperinsulinemic-Euglycemic Clamp Experiment Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty maintaining euglycemia. | Incorrect insulin or glucose infusion rates. | 1. Verify calculations for insulin and glucose infusion rates based on the animal's body weight. 2. Ensure infusion pumps are calibrated and functioning correctly. 3. Monitor blood glucose frequently (e.g., every 5-10 minutes) and adjust the glucose infusion rate accordingly.[11][12] |
| High variability in glucose infusion rate (GIR). | Animal stress or unstable anesthetic plane. | 1. Ensure the animal is adequately habituated to the experimental setup to minimize stress. 2. If using anesthesia, maintain a stable anesthetic depth throughout the clamp procedure. 3. Check catheter patency to ensure uninterrupted infusions. |
| Unexpectedly low GIR in this compound-treated animals. | Increased insulin sensitivity. | This may be an expected pharmacological effect of this compound. Analyze data in the context of the drug's mechanism of action. Consider measuring endogenous glucose production and glucose uptake using tracer methodologies to further investigate insulin action.[11] |
Data Presentation
Table 1: Incidence of Ketoacidosis and Euglycemic Ketoacidosis with this compound in Diabetic Cats (SENSATION Study) [8][9]
| Parameter | Overall (n=252) | Insulin-Naïve (n=214) | Previously Insulin-Treated (n=38) |
| Ketonuria | 13.9% (35/252) | - | - |
| Ketoacidosis | 7.1% (18/252) | 5.1% (11/214) | 18.4% (7/38) |
| Euglycemic Ketoacidosis (% of ketoacidosis cases) | 77.8% (14/18) | - | - |
Experimental Protocols
Protocol 1: Assessment of Euglycemic Ketoacidosis Risk in a Diabetic Rat Model
This protocol outlines a general approach to assess the potential of this compound to induce eDKA in a diabetic rat model (e.g., streptozotocin-induced diabetic rats).
1. Animal Model and Drug Administration:
-
Induce diabetes in male Sprague-Dawley rats using streptozotocin.
-
Acclimate animals and monitor blood glucose and body weight.
-
Administer this compound or vehicle control orally once daily for a specified period (e.g., 1-4 weeks).
2. Monitoring:
-
Daily: Monitor clinical signs (activity, food/water intake, urine output).
-
Weekly: Measure body weight, fasting blood glucose, and urine volume.
-
End of Study: Collect blood for measurement of plasma glucose, beta-hydroxybutyrate, electrolytes, and blood gases. Collect urine for measurement of glucose and ketone bodies.
3. Provocation Test (Optional):
-
To simulate a risk factor, subject a cohort of animals to a period of fasting (e.g., 24 hours) or a low-carbohydrate diet towards the end of the treatment period.
-
Monitor closely for signs of ketosis and acidosis during the provocation.
4. Data Analysis:
-
Compare the incidence and severity of ketosis and acidosis between the this compound-treated and control groups.
-
Analyze changes in metabolic parameters (glucose, ketones, acid-base balance).
Protocol 2: Hyperinsulinemic-Euglycemic Clamp in Conscious Rats
This protocol is adapted from established methods to assess insulin sensitivity.[11][12][13][14]
1. Surgical Preparation:
-
Under anesthesia, implant catheters in the carotid artery (for blood sampling) and jugular vein (for infusions).
-
Allow animals to recover for 5-7 days.
2. Experimental Procedure:
-
Fast the rats overnight (approximately 12 hours).
-
Connect the conscious, unrestrained rat to a swivel system allowing for free movement.
-
Basal Period (t = -90 to 0 min): Infuse saline and collect baseline blood samples for glucose and insulin.
-
Clamp Period (t = 0 to 120 min):
-
Start a continuous infusion of human insulin (e.g., 4 mU/kg/min).
-
Measure blood glucose every 5-10 minutes.
-
Infuse a variable rate of 20% dextrose solution to maintain euglycemia (target blood glucose ~100-120 mg/dL).
-
Collect blood samples at steady-state (last 30 minutes of the clamp) for analysis of glucose, insulin, and other metabolites.
-
3. Data Calculation:
-
The glucose infusion rate (GIR) during the steady-state period is a measure of whole-body insulin sensitivity.
Mandatory Visualizations
Caption: Mechanism of this compound leading to potential eDKA risk.
Caption: Workflow for assessing eDKA risk in a diabetic animal model.
References
- 1. Euglycemic Diabetic Ketoacidosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drc.bmj.com [drc.bmj.com]
- 3. drc.bmj.com [drc.bmj.com]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. Euglycemic diabetic ketoacidosis induced by SGLT2 inhibitors: possible mechanism and contributing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Sweet to Sour: SGLT-2-Inhibitor-Induced Euglycemic Diabetic Ketoacidosis [mdpi.com]
- 7. SGLT2 Inhibitors and Ketone Metabolism in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. prosciento.com [prosciento.com]
- 12. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vmmpc.org [vmmpc.org]
- 14. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Velagliflozin Adverse Effect Monitoring
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on monitoring for adverse effects of Velagliflozin during pre-clinical and clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to potential adverse effects?
A1: this compound is a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][2] SGLT2 is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[1] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine (glucosuria), thereby lowering blood glucose levels.[1][2] This mechanism is directly linked to several potential adverse effects, including osmotic diuresis, dehydration, and an increased risk of urinary tract infections due to the high glucose concentration in the urine.[3][4] Furthermore, the shift in metabolism can lead to the production of ketone bodies, creating a risk for diabetic ketoacidosis (DKA), even with normal blood glucose levels (euglycemic DKA).[2][5]
Q2: What are the most critical adverse effects to monitor for during this compound trials?
A2: The most critical adverse effects are diabetic ketoacidosis (DKA) and euglycemic DKA.[2] Researchers should also closely monitor for signs of dehydration, urinary tract infections, hypoglycemia (though the risk is considered low), and unintended weight loss.[1][3][5]
Q3: What are the initial signs of diabetic ketoacidosis (DKA) or euglycemic DKA that research subjects should be monitored for?
A3: Subjects should be closely monitored for anorexia, lethargy, vomiting, diarrhea, or weakness.[1] The sudden onset of any of these signs should prompt immediate investigation for DKA, regardless of the subject's blood glucose levels.[5]
Q4: How frequently should monitoring be performed at the beginning of a this compound trial?
A4: Intensive monitoring is recommended during the initial phase of treatment. Renal function should be assessed within the first week.[1] Evaluation for ketonuria should be performed 2 to 3 days after initiating treatment, again at approximately 7 days, and any time the subject shows signs of illness.[5] A full physical examination, blood glucose curve, serum fructosamine, and body weight should be assessed at 1 and 4 weeks after starting this compound.[1][5]
Q5: Can this compound be used in combination with other anti-diabetic agents?
A5: The safety and efficacy of combined treatment with insulin or other blood glucose-lowering treatments and this compound have not been thoroughly investigated, and it is generally not recommended due to an increased risk of hypoglycemia.[3]
Troubleshooting Guides
Scenario 1: Subject Presents with Lethargy and Anorexia, but Blood Glucose is Normal.
-
Problem: Potential for euglycemic diabetic ketoacidosis (eDKA).
-
Troubleshooting Steps:
Scenario 2: Subject Exhibits Unintended and Continuous Weight Loss.
-
Problem: Could be related to the caloric wasting effect of glucosuria or an indication of poor glycemic control or concurrent disease.[1]
-
Troubleshooting Steps:
-
If weight loss does not stabilize within the first week, a thorough evaluation for concurrent diseases is necessary.[1]
-
Assess glycemic control through blood glucose curves and fructosamine levels.
-
If glycemic control is poor (e.g., average blood glucose > 300 mg/dL or fructosamine > 450 µmol/L after 4 weeks), discontinuation of this compound should be considered.[1]
-
Scenario 3: Urinalysis is Positive for Bacteria and White Blood Cells.
-
Problem: Suspected urinary tract infection (UTI), a known risk for SGLT2 inhibitors.
-
Troubleshooting Steps:
Summary of Adverse Effects in this compound Clinical Trials
| Adverse Event | This compound Group (n=61) | Caninsulin Group (n=66) | Reference |
| Loose Feces/Diarrhea | 38% (23/61) | 15% (10/66) | [6][7] |
| Positive Urine Culture | 31% (19/61) | 27% (18/66) | [6][7] |
| Nonclinical Hypoglycemia (BG <63 mg/dL) | 13% (8/61) | 53% (35/66) | [6][7] |
| Diabetic Ketoacidosis (DKA) | 7% (4/61) | 0% (0/66) | [6][7] |
| Adverse Event in SENSATION study (n=252) | Incidence | Reference |
| Ketonuria | 13.9% (35/252) | [8] |
| Ketoacidosis | 7.1% (18/252) | [8] |
Experimental Protocols
1. Protocol for Monitoring Renal Function
-
Objective: To assess the impact of this compound on renal function, particularly during the initial phase of treatment.
-
Methodology:
-
Collect a baseline blood sample prior to the first dose of this compound.
-
Collect a second blood sample within the first week of treatment.[1]
-
Centrifuge blood samples to separate serum.
-
Analyze serum for creatinine and blood urea nitrogen (BUN) concentrations using a validated biochemical analyzer.
-
Compare post-treatment values to baseline to detect any significant changes.
-
2. Protocol for Detection of Ketonuria and Ketoacidosis
-
Objective: To screen for the development of ketosis, a precursor to DKA.
-
Methodology:
-
Urine Ketone Monitoring:
-
Blood Ketone and Chemistry Monitoring (if ketonuria is detected or subject is unwell):
-
Collect a whole blood sample for immediate analysis with a portable blood ketone meter.
-
Collect a separate blood sample for serum chemistry analysis, focusing on electrolytes and acid-base status (e.g., bicarbonate, anion gap).
-
Measure blood glucose concurrently to differentiate between DKA and euglycemic DKA. Euglycemic DKA is characterized by the presence of ketoacidosis with a blood glucose level below 250 mg/dL.[9]
-
-
3. Protocol for Assessment of Glycemic Control
-
Objective: To evaluate the efficacy of this compound in maintaining glycemic control.
-
Methodology:
-
Blood Glucose Curve:
-
Perform blood glucose curves at 1 and 4 weeks after initiating treatment.[5]
-
Withhold food for a standardized period before the first blood sample.
-
Administer this compound at the start of the curve.
-
Collect blood samples at regular intervals (e.g., every 1-2 hours) for 8-12 hours to measure blood glucose using a validated glucometer.
-
-
Fructosamine Measurement:
-
Collect a serum sample at baseline and at 1 and 4 weeks post-treatment.[5]
-
Analyze serum fructosamine levels to assess average glycemic control over the preceding 2-3 weeks.
-
-
Visualizations
Caption: Mechanism of action of this compound as an SGLT2 inhibitor.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. SENVELGO® (this compound oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Clinical particulars - Senvelgo 15 mg/ml oral solution for cats (GB) [noahcompendium.co.uk]
- 5. Dear Veterinarian Letter regarding important safety conditions associated with the use of Senvelgo (this compound oral solution) for improving glycemic control in certain cats with diabetes mellitus | FDA [fda.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor this compound compared with twice daily insulin injection in diabetic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. abvp.com [abvp.com]
Technical Support Center: Velagliflozin and Diabetic Ketoacidosis (DKA)
This technical support guide is intended for researchers, scientists, and drug development professionals working with Velagliflozin (brand name Senvelgo®), a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It provides specific guidance on the discontinuation protocol in the event of diabetic ketoacidosis (DKA) or euglycemic diabetic ketoacidosis (eDKA), a potential adverse reaction.
Troubleshooting Guide: Suspected DKA or eDKA in Feline Subjects
If a cat being treated with this compound exhibits any of the following clinical signs, immediate action is required to assess for DKA or eDKA.
| Clinical Signs | Immediate Actions |
| Sudden onset of hyporexia/anorexia (decreased appetite or refusal to eat)[1][2][3] | 1. Immediately discontinue this compound (Senvelgo®). [1][2][3][4] 2. Assess for diabetic ketoacidosis, regardless of blood glucose level.[1][2][3] |
| Lethargy[1][2][3][4] | 1. Immediately discontinue this compound (Senvelgo®). [1][2][3][4] 2. Assess for diabetic ketoacidosis, regardless of blood glucose level.[1][2][3] |
| Dehydration[1][2][3][4] | 1. Immediately discontinue this compound (Senvelgo®). [1][2][3][4] 2. Assess for diabetic ketoacidosis, regardless of blood glucose level.[1][2][3] |
| Weight loss[1][2][3] | 1. Immediately discontinue this compound (Senvelgo®). [1][2][3][4] 2. Assess for diabetic ketoacidosis, regardless of blood glucose level.[1][2][3] |
| Vomiting[5][6] | 1. Immediately discontinue this compound (Senvelgo®). [1][2][3][4] 2. Assess for diabetic ketoacidosis, regardless of blood glucose level.[1][2][3] |
| Ketonuria (ketones in urine)[1][2][4] | 1. Immediately discontinue this compound (Senvelgo®). [1][2][4] 2. Promptly initiate insulin therapy, even if blood glucose is normal.[1][2][4] |
This compound Discontinuation Protocol in Case of Confirmed DKA/eDKA
This protocol outlines the necessary steps for managing a feline subject with DKA or eDKA that has been receiving this compound.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. Senvelgo®(this compound oral solution) [dailymed.nlm.nih.gov]
- 3. aaha.org [aaha.org]
- 4. Dear Veterinarian Letter regarding important safety conditions associated with the use of Senvelgo (this compound oral solution) for improving glycemic control in certain cats with diabetes mellitus | FDA [fda.gov]
- 5. This compound | VCA Animal Hospitals [vcahospitals.com]
- 6. ec.europa.eu [ec.europa.eu]
Technical Support Center: Velagliflozin Renal Biomarker Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of velagliflozin on serum creatinine and Blood Urea Nitrogen (BUN). The following guides address common questions and troubleshooting scenarios encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why do serum creatinine and BUN levels often increase after initiating treatment with this compound?
A1: The initial increase in serum creatinine and BUN is an expected hemodynamic effect of SGLT2 inhibitors like this compound.[1][2] The mechanism involves the inhibition of sodium and glucose reabsorption in the proximal tubule of the kidney.[1][3][4][5] This leads to increased sodium delivery to the macula densa, which in turn causes vasoconstriction (narrowing) of the afferent arteriole—the small artery feeding the glomerulus.[3][5] This action reduces the internal pressure within the glomerulus (intraglomerular pressure) and can lead to a temporary and reversible decrease in the glomerular filtration rate (GFR), which is observed as a mild increase in serum creatinine and BUN.[3][6]
Q2: Is the initial rise in serum creatinine and BUN indicative of acute kidney injury (AKI)?
A2: Generally, no. The initial, modest rise in these biomarkers is not considered to represent true kidney damage but rather a functional change in renal hemodynamics.[3] While a significant rise in creatinine can meet the clinical definition for AKI, the underlying cause with SGLT2 inhibitors is typically a protective reduction in glomerular hyperfiltration, not tubular injury.[1][3] This effect is considered a precursor to the long-term renal benefits observed with this class of drugs.[3][6]
Q3: What is the typical magnitude and duration of this initial change in renal biomarkers?
A3: For the SGLT2 inhibitor class, an initial decline in eGFR of approximately 3–6 ml/min per 1.73 m² is commonly reported shortly after starting the medication.[3] Product information for this compound notes that a mild increase in serum creatinine and BUN may occur within the first few weeks of therapy, which is then followed by stabilization of these values.[2][7][8]
Q4: What are the long-term effects of this compound on renal function?
A4: Despite the initial dip in GFR, long-term studies of SGLT2 inhibitors have consistently demonstrated a kidney-protective effect.[3][9][10] By mitigating pathologic hyperfiltration, these drugs slow the progressive decline of GFR over time, ultimately preserving kidney function.[3][6] This long-term benefit is a key therapeutic outcome of the SGLT2 inhibitor class.[11]
Troubleshooting Guide
Q5: The increase in serum creatinine observed in our study is greater than 30% from baseline. What steps should be taken?
A5: A significant increase in serum creatinine of more than 30% from the baseline measurement warrants a careful clinical review.[3] This level of change is outside the expected range for the typical hemodynamic effect and could indicate an underlying issue. It is crucial to investigate other potential causes of acute kidney injury (AKI).[3]
Q6: How can we differentiate the expected hemodynamic effect from true acute kidney injury (AKI)?
A6: Differentiating these two conditions involves a comprehensive assessment. Key steps include:
-
Evaluate for Volume Depletion: Check for signs of dehydration, such as decreased body weight, reduced urine output, or lethargy, as SGLT2 inhibitors have a diuretic effect.[2][3]
-
Review Concomitant Medications: Assess if other drugs that affect kidney function (e.g., NSAIDs, ACE inhibitors, diuretics) have been recently initiated or had their doses changed.[3]
-
Check for Systemic Illness: Rule out other potential causes of AKI, such as infection or occult bleeding.[3]
-
Monitor Biomarkers: Unlike the functional hemodynamic effect, true AKI may be associated with signs of tubular injury.[1] If the creatinine levels continue to rise and do not stabilize, it is less likely to be the expected effect.
Q7: What confounding factors can influence serum creatinine and BUN measurements during our experiment?
A7: Several non-renal factors can affect creatinine and BUN levels:
-
Muscle Mass: Serum creatinine is a byproduct of muscle metabolism. Changes in muscle mass (cachexia) can lead to an underestimation of kidney dysfunction.[12]
-
Diet: A recent meal high in cooked meat can transiently increase serum creatinine levels.[13] BUN is influenced by dietary protein intake.[12]
-
Hydration Status: Dehydration can elevate both creatinine and BUN concentrations, independent of GFR changes.[12]
-
Analytical Variability: Ensure consistent laboratory methods are used for measurement, as different assays can produce slightly different results.[13][14]
Data on Renal Biomarker Changes with SGLT2 Inhibitors
The following table summarizes the expected effects on renal biomarkers based on clinical data from the SGLT2 inhibitor class.
| Biomarker | Initial Phase (First few weeks) | Long-Term Phase | Rationale |
| Serum Creatinine | Mild, transient increase[2][3] | Stabilization, followed by a slower rate of increase compared to placebo[3][15] | Initial hemodynamic effect reduces GFR; long-term effect preserves renal function. |
| Blood Urea Nitrogen (BUN) | Mild, transient increase may occur[2][7] | Stabilization | Reflects initial changes in GFR and hydration status. |
| eGFR | Initial, reversible dip (approx. 3-6 mL/min/1.73 m²)[3] | Slower rate of annual decline compared to placebo[6][15][16] | Initial reduction in hyperfiltration leads to long-term nephroprotection. |
Experimental Protocols
Protocol: Monitoring Renal Function in this compound Studies
This protocol outlines key steps for assessing the impact of this compound on renal biomarkers.
-
Subject Screening and Baseline Assessment:
-
Exclude subjects with pre-existing severe renal impairment (e.g., serum creatinine > 2.0 mg/dL, unless specified by the study design).[17]
-
Conduct a thorough physical examination, including hydration status assessment.[7]
-
Obtain at least two baseline measurements for serum creatinine, BUN, and urinalysis prior to the first dose to establish a stable baseline.
-
-
Dosing and Administration:
-
Administer this compound as per the study protocol (e.g., 1 mg/kg, once daily orally).[18]
-
Ensure consistent timing of administration each day.
-
-
Renal Function Monitoring Schedule:
-
Initial Phase: Monitor serum creatinine and BUN within the first week of initiating treatment to capture the expected hemodynamic effect.[2][7]
-
Follow-up: Conduct subsequent monitoring at regular intervals (e.g., Week 4, and then every 4-8 weeks) to confirm stabilization of renal biomarkers.[7]
-
Body weight and hydration status should be monitored at every assessment point.[7]
-
-
Action Thresholds for Unexpected Results:
-
Define a clear action threshold in the protocol. Example: An increase in serum creatinine >30% from the mean baseline value should trigger a pre-specified safety review.[3]
-
The safety review should include an assessment for confounding factors, potential AKI, and a determination of whether to continue or pause dosing.
-
Visualizations
Caption: Mechanism of this compound's effect on renal hemodynamics.
References
- 1. kidneynews.org [kidneynews.org]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. eGFR Decline after SGLT2 Inhibitor Initiation: The Tortoise and the Hare Reimagined - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Renal effects of SGLT2 inhibitors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bi-animalhealth.com [bi-animalhealth.com]
- 8. bi-animalhealth.com [bi-animalhealth.com]
- 9. Factors influencing early renal function changes after SGLT2 inhibitors use and its long-term prognosis: a real-world retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SGLT-2 inhibitors improve cardiovascular and renal outcomes in patients with CKD: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum Creatinine Concentration: Useful Tips for Correct Interpretation - WSAVA 2018 Congress - VIN [vin.com]
- 13. A sudden creatinine increase: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Navigating an unexpected creatinine result during a pre-intravenous contrast renal function workup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of ertugliflozin on kidney composite outcomes, renal function and albuminuria in patients with type 2 diabetes mellitus: an analysis from the randomised VERTIS CV trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Canagliflozin on Renal and Cardiovascular Outcomes across Different Levels of Albuminuria: Data from the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. experts.illinois.edu [experts.illinois.edu]
Validation & Comparative
Validating Glycemic Control with Fructosamine Levels in Velagliflozin Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Velagliflozin's performance in glycemic control, validated by fructosamine levels, against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.
This compound, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, has emerged as a novel oral therapeutic for managing diabetes mellitus. It effectively reduces blood glucose by inhibiting glucose reabsorption in the kidneys.[1][2] Fructosamine, a measure of glycated serum proteins, offers a valuable tool for assessing glycemic control over a 2-3 week period, providing a more intermediate-term view than traditional markers like HbA1c.[3][4] This guide delves into the use of fructosamine for validating the efficacy of this compound, drawing upon data from key clinical studies.
Data Presentation: this compound and Glycemic Control Markers
The following tables summarize quantitative data from studies assessing the impact of this compound on glycemic control, with a focus on fructosamine levels. The data is primarily derived from studies in feline diabetes mellitus, a naturally occurring animal model for type 2 diabetes.
Table 1: Fructosamine Levels in Cats Treated with this compound (SENSATION Study) [1][5]
| Time Point | Median Fructosamine (μmol/L) | Range (μmol/L) |
| Screening (Day 0) | 538 | 375 - 794 |
| Day 30 | 310 | 204 - 609 |
| Day 60 | 286 | 175 - 531 |
| Day 120 | 269 | 189 - 575 |
| Day 180 | 263 | 203 - 620 |
Table 2: Comparison of this compound and Caninsulin (Lente Insulin) on Glycemic Control in Cats (91-Day Study) [3][6]
| Parameter (Day 91) | This compound (1 mg/kg, once daily) | Caninsulin (titrated, twice daily) |
| Cats with Fructosamine <450 μmol/L | 76% (41/54) | 61% (38/62) |
| Cats with Mean Blood Glucose <252 mg/dL | 78% (42/54) | 60% (37/62) |
| Cats with Minimum Blood Glucose <162 mg/dL | 76% (41/54) | 66% (41/62) |
| Improvement in Polyuria | 54% | Not Reported |
| Improvement in Polydipsia | 61% | Not Reported |
Table 3: Glycemic Control Markers in Diabetic Dogs (General Reference) [7][8]
| Glycemic Control Level | Fructosamine Concentration (μmol/L) |
| Good | 300-400 |
| Fair | 400-450 |
| Poor | >450 |
Note: No specific studies on this compound using fructosamine in dogs were identified in the search. This table provides general interpretation guidelines for fructosamine in diabetic dogs.
Experimental Protocols
Fructosamine Measurement: Nitroblue Tetrazolium (NBT) Colorimetric Assay
The majority of this compound studies that measured fructosamine utilized a colorimetric assay based on the reduction of nitroblue tetrazolium (NBT).[1][5]
Principle: Under alkaline conditions, the ketoamine groups of fructosamine reduce NBT to formazan, a colored compound. The rate of formazan formation is directly proportional to the fructosamine concentration and is measured spectrophotometrically at 530 nm.[9][10]
Sample Requirements:
-
Sample Type: Serum or plasma (EDTA or lithium heparin).[9]
-
Sample Handling: Samples should be separated from cells within 3 hours of collection. They are stable for up to 2 weeks at 2-8°C and for 5 weeks at -20°C.[9] It is crucial to avoid hemolysis, as it can lead to erroneously low results.[8]
General Assay Procedure: [4][11]
-
Reagent Preparation: Prepare a working reagent containing NBT in a carbonate buffer (pH 10.8). Some commercial kits may also include uricase to minimize interference from uric acid.[10][12]
-
Sample Incubation: Add the serum or plasma sample to the working reagent.
-
Spectrophotometric Reading: Incubate the mixture at 37°C. Measure the change in absorbance at 530 nm over a defined period (e.g., between 10 and 15 minutes) to determine the rate of formazan production.
-
Calculation: The fructosamine concentration in the sample is calculated by comparing its rate of absorbance change to that of a known fructosamine calibrator.
Considerations and Limitations:
-
Interferences: Substances like urate, glutathione, vitamin C, cysteine, and bilirubin can interfere with the NBT assay.[9]
-
Protein Levels: Fructosamine concentrations are influenced by the total serum protein concentration, particularly albumin. In cases of significant hypoproteinemia, fructosamine levels may be falsely low.[8]
Clinical Study Protocol: Assessing Glycemic Control with this compound
The "SENSATION" study provides a representative example of a clinical trial protocol for evaluating this compound.[1][5]
Study Design:
-
Prospective, baseline-controlled, open-label clinical field trial.
Inclusion Criteria:
-
Client-owned cats with newly diagnosed or poorly controlled diabetes mellitus.
Exclusion Criteria:
-
Concurrent conditions that could interfere with the study outcome.
-
Recent treatment with medications that could affect glycemic control (e.g., glucocorticoids).
Treatment Protocol:
-
This compound administered orally at a dose of 1 mg/kg once daily.
Monitoring Schedule:
-
Physical examinations and blood collections were performed at baseline (Day 0) and at regular intervals (e.g., Days 3, 7, 30, 60, 120, and 180).
-
Fructosamine levels were measured at each of these time points.
-
Blood glucose curves and owner assessment of clinical signs (polyuria, polydipsia, etc.) were also used to evaluate glycemic control.
Mandatory Visualizations
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor... - [vin.com]
- 3. labtest.com.br [labtest.com.br]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of once daily oral administration of sodium‐glucose cotransporter‐2 inhibitor this compound compared with twice daily insulin injection in diabetic cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diabetes in Dogs - Testing and Monitoring | VCA Animal Hospitals [vcahospitals.com]
- 7. Fructosamine [vmdl.missouri.edu]
- 8. acb.org.uk [acb.org.uk]
- 9. d-nb.info [d-nb.info]
- 10. assaygenie.com [assaygenie.com]
- 11. labtest.com.br [labtest.com.br]
- 12. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
Head-to-Head Studies of SGLT2 Inhibitors in Veterinary Medicine: A Comparative Analysis
A nascent field of research is exploring the application of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of oral hypoglycemic agents, for the management of diabetes mellitus in companion animals. While direct head-to-head clinical trials comparing different SGLT2 inhibitors in veterinary species are currently limited, this guide synthesizes available data from individual studies to provide a comparative overview of their efficacy, safety, and underlying mechanisms. This information is intended for researchers, scientists, and drug development professionals in the veterinary field.
Recently, two SGLT2 inhibitors, bexagliflozin and velagliflozin, have received FDA approval for the treatment of uncomplicated feline diabetes mellitus.[1][2] These oral medications offer a promising alternative to traditional insulin therapy, potentially improving the quality of life for both pets and their owners.[3] In canines, research into SGLT2 inhibitors as an add-on therapy to insulin is also underway.[4]
Comparative Efficacy and Safety of SGLT2 Inhibitors in Cats
While direct comparative trials are lacking, individual studies on bexagliflozin and this compound in diabetic cats provide valuable insights into their performance. Both drugs have demonstrated effectiveness in improving glycemic control and clinical signs of diabetes.[5][6] A study directly comparing the oral SGLT2 inhibitor this compound to twice-daily insulin injections (Caninsulin) in diabetic cats found that this compound was noninferior to insulin in achieving treatment success by day 45.[3]
Table 1: Comparison of this compound and Caninsulin in Diabetic Cats (45-Day Efficacy Phase)
| Parameter | This compound (1 mg/kg, once daily) | Caninsulin (dose adjusted, twice daily) |
| Treatment Success | 54% of cats | 42% of cats |
| Improvement in Polyuria | 54% of cats | Not reported |
| Improvement in Polydipsia | 61% of cats | Not reported |
| Mean Blood Glucose ≤14 mmol/L | 82% of cats | 45% of cats |
| Minimum Blood Glucose ≤9 mmol/L | 74% of cats | 52% of cats |
| Serum Fructosamine ≤450 µmol/L | 72% of cats | 44% of cats |
| Incidence of Diabetic Ketoacidosis (DKA) | 7% of cats | 0% of cats |
| Owner-Reported Quality of Life Improvement | 81% of cats | 74% of cats |
| Most Frequent Adverse Events | Loose feces/diarrhea (38%), clinical cystitis/UTI (21%), nonclinical hypoglycemia (13%) | Hypoglycemia (53% - 8% clinical, 52% nonclinical), clinical cystitis/UTI (15%), loose feces/diarrhea (15%) |
Data sourced from a randomized controlled study comparing this compound to Caninsulin in 127 diabetic cats.[3]
It is crucial to note that while SGLT2 inhibitors offer a convenient oral treatment option, they are associated with a risk of euglycemic diabetic ketoacidosis (DKA), a serious complication that requires immediate veterinary attention.[1][5] Proper patient selection is vital, and these drugs are typically recommended for otherwise healthy cats with newly diagnosed diabetes mellitus who have some residual beta-cell function.[1][2][5]
SGLT2 Inhibitors in Dogs: A Pilot Study
Research into SGLT2 inhibitors for canine diabetes is less advanced than in felines. A pilot study investigated the safety and efficacy of DWP16001 (enavogliflozin) as an add-on therapy to insulin in 19 diabetic dogs. The study found that daily administration of DWP16001 (0.025 mg/kg) for 8 weeks resulted in a significant decrease in fructosamine levels and the required insulin dose, without causing specific adverse effects.[4]
Table 2: Efficacy of DWP16001 as an Add-on Therapy in Diabetic Dogs (8 Weeks)
| Group | Change in Fructosamine | Change in Daily Insulin Dose |
| DWP SID (once daily) | Significant decrease (p < 0.05) | Significant decrease (p < 0.05) |
| DWP TOD (once every 3 days) | No significant change | No significant change |
Data from a pilot study of DWP16001 in diabetic dogs receiving insulin treatment.[4]
Mechanism of Action: SGLT2 Inhibition in the Kidneys
SGLT2 inhibitors exert their glucose-lowering effect by targeting the sodium-glucose cotransporter 2, which is primarily located in the proximal renal tubules.[7] SGLT2 is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the bloodstream.[6][7] By inhibiting SGLT2, these drugs promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[4][7]
Caption: Mechanism of SGLT2 inhibitor action in the renal proximal tubule.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental designs from key veterinary studies on SGLT2 inhibitors.
This compound vs. Caninsulin in Diabetic Cats
A randomized, controlled study was conducted to compare the efficacy and safety of this compound with Caninsulin in diabetic cats.[3]
-
Subjects: 127 client-owned diabetic cats were enrolled and randomized.
-
Treatment Groups:
-
This compound group (n=54): Received oral this compound at a dose of 1 mg/kg once daily.
-
Caninsulin group (n=62): Received twice-daily insulin injections with the dose adjusted by the clinician.
-
-
Study Duration: The primary efficacy phase was 45 days, with secondary endpoints assessed for 91 days.
-
Efficacy Assessment: Treatment success was defined as improvement in at least one clinical variable (polyuria, polydipsia, polyphagia, or plantigrade/palmigrade stance) and at least one glycemic variable (average blood glucose, minimum blood glucose from a blood glucose curve, or serum fructosamine).
-
Safety Monitoring: All potential adverse health effects were recorded by attending clinicians.
DWP16001 as Add-on Therapy in Diabetic Dogs
A pilot study evaluated the safety and adjuvant glycemic control effect of DWP16001 in diabetic dogs already receiving insulin therapy.[4]
-
Subjects: 19 client-owned diabetic dogs receiving NPH, porcine lente, or glargine insulin.
-
Treatment Groups:
-
DWP TOD group (n=10): Received 0.025 mg/kg of DWP16001 orally once every 3 days.
-
DWP SID group (n=9): Received 0.025 mg/kg of DWP16001 orally once a day.
-
-
Study Duration: The primary evaluation period was 8 weeks, with a subset of dogs (n=10) monitored for 12 months.
-
Efficacy Assessment: The study compared the reduction in insulin requirements and blood glucose level control between the two groups. Fructosamine levels were also measured.
-
Safety Monitoring: Adverse effects such as hypoglycemia and ketoacidosis were monitored. Hematological parameters were also assessed.
References
- 1. researchgate.net [researchgate.net]
- 2. SGLT2 inhibitor use in the management of feline diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bsava.com [bsava.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. Frontiers | Sodium-glucose co-transporter 2 inhibitors: a pleiotropic drug in humans with promising results in cats [frontiersin.org]
Velagliflozin Demonstrates Non-Inferiority to Insulin for Feline Diabetes Mellitus Management
A landmark clinical trial has established that the oral sodium-glucose cotransporter-2 (SGLT2) inhibitor, velagliflozin, is non-inferior to traditional insulin therapy for improving glycemic control in cats with diabetes mellitus. This guide provides a comprehensive comparison of this compound and insulin, presenting key data from the head-to-head non-inferiority trial, outlining the experimental protocol, and illustrating the distinct mechanisms of action through signaling pathway diagrams. This information is intended for researchers, scientists, and drug development professionals in the veterinary field.
Efficacy and Safety: A Comparative Analysis
A prospective, randomized, positive-controlled, open-label, non-inferiority field trial provides the most direct comparison between this compound and insulin in client-owned diabetic cats.[1][2] The primary objective was to compare the proportion of cats achieving treatment success, a composite measure of clinical and glycemic improvements, by Day 45.[1][2]
Table 1: Primary Efficacy Endpoint at Day 45
| Treatment Group | Number of Cats | Treatment Success (%) | Non-Inferiority Demonstrated |
| This compound | 54 | 54% | Yes |
| Insulin (Caninsulin) | 62 | 42% | N/A |
Treatment success was defined as improvement in at least one clinical variable (polyuria, polydipsia, polyphagia, or plantigrade/palmigrade stance) and at least one glycemic variable (average blood glucose, minimum blood glucose, or serum fructosamine). The non-inferiority margin was set at 15%.[1][2]
Secondary endpoints assessed at Day 91 demonstrated sustained glycemic control and clinical improvement with this compound.[1][2]
Table 2: Secondary Efficacy Endpoints at Day 91
| Parameter | This compound (n=54) | Insulin (n=62) |
| Improved Quality of Life | 81% | 74% |
| Improved Polyuria | 54% | Not Reported |
| Improved Polydipsia | 61% | Not Reported |
| Mean Blood Glucose <252 mg/dL | 78% | 60% |
| Minimum Blood Glucose <162 mg/dL | 76% | 66% |
| Serum Fructosamine <450 µmol/L | 76% | 61% |
Adverse events were reported in both treatment groups. Notably, hypoglycemia was a more frequent concern with insulin therapy, while diabetic ketoacidosis, though infrequent, was observed in the this compound group.[1][2][3]
Table 3: Most Frequent Adverse Events
| Adverse Event | This compound (n=61) | Insulin (n=66) |
| Loose Feces/Diarrhea | 38% | 15% |
| Positive Urine Culture | 31% | 27% |
| Non-clinical Hypoglycemia (BG <63 mg/dL) | 13% | 53% (clinical and non-clinical) |
| Diabetic Ketoacidosis | 7% | 0% |
Experimental Protocol: Non-Inferiority Trial Design
The pivotal study was a prospective, randomized, positive-controlled, open-label, non-inferiority field trial conducted in client-owned diabetic cats.[1][2]
Inclusion Criteria:
-
Cats diagnosed with diabetes mellitus.
Exclusion Criteria:
-
Cats previously treated with insulin were not explicitly excluded, but the study population consisted of newly diagnosed diabetic cats.[4] SENVELGO® (this compound oral solution) is indicated for cats not previously treated with insulin.[4]
Treatment Regimens:
-
This compound Group: Received 1 mg/kg of this compound orally once daily.[1][2]
-
Insulin Group: Received titrated doses of Caninsulin (a lente insulin) via subcutaneous injection twice daily.[1][2]
Study Duration:
Endpoints:
-
Primary Endpoint: Proportion of cats with treatment success at Day 45, defined as improvement in at least one clinical and one glycemic variable.[1][2]
-
Secondary Endpoints: Glycemic control parameters (blood glucose curves, serum fructosamine), clinical sign improvement (polyuria, polydipsia), and quality of life assessments at Day 91.[1][2]
Statistical Analysis:
-
The primary analysis was a non-inferiority comparison of the treatment success rates between the two groups, with a pre-specified non-inferiority margin of 15%.[1][2]
Mechanism of Action: Distinct Signaling Pathways
This compound and insulin lower blood glucose through fundamentally different mechanisms.
This compound is a sodium-glucose cotransporter-2 (SGLT2) inhibitor.[5] SGLT2 is primarily responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream in the kidneys.[5] By inhibiting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[5] This mechanism is independent of insulin secretion.
Insulin, on the other hand, is a hormone that plays a central role in glucose homeostasis.[6] It binds to insulin receptors on target cells, such as muscle, fat, and liver cells, initiating a complex intracellular signaling cascade.[6][7] This cascade ultimately leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating the uptake of glucose from the bloodstream into the cells.[8] Insulin also suppresses glucose production by the liver.[6]
Non-Inferiority Trial Workflow
The logical flow of the non-inferiority trial comparing this compound to insulin is depicted in the diagram below.
References
- 1. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor... - [vin.com]
- 2. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor this compound compared with twice daily insulin injection in diabetic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bsava.com [bsava.com]
- 4. SENVELGO® (this compound oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 6. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 7. cusabio.com [cusabio.com]
- 8. Frontiers | Insulin signaling and its application [frontiersin.org]
A Comparative Analysis of Velagliflozin's Safety Profile Against Other SGLT2 Inhibitors
A detailed examination of the safety data for Velagliflozin, primarily derived from feline studies, is presented in comparison to established Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors—Canagliflozin, Dapagliflozin, and Empagliflozin—for which extensive human clinical trial data is available. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their safety profiles, supported by experimental data and methodologies.
It is critical to note that the available safety data for this compound is predominantly from studies conducted in cats, as it is approved for veterinary use in this species.[1] Direct comparison with SGLT2 inhibitors developed for human use should be interpreted with caution due to inherent physiological differences between species.
Mechanism of Action: SGLT2 Inhibition
Sodium-glucose cotransporter 2 (SGLT2) is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. SGLT2 inhibitors, including this compound, Canagliflozin, Dapagliflozin, and Empagliflozin, work by selectively blocking this transporter. This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels. This mechanism of action is independent of insulin secretion or action.
Figure 1: Mechanism of action of SGLT2 inhibitors in the renal proximal tubule.
Comparative Safety Profile: this compound vs. Other SGLT2 Inhibitors
The following tables summarize the reported adverse events for this compound (in felines) and Canagliflozin, Dapagliflozin, and Empagliflozin (in humans).
Table 1: Common Adverse Events
| Adverse Event | This compound (in felines) | Canagliflozin (in humans) | Dapagliflozin (in humans) | Empagliflozin (in humans) |
| Genital Mycotic Infections | Not Reported | Increased risk, particularly in females.[2][3] | Increased risk.[4][5] | Increased risk.[4][6] |
| Urinary Tract Infections (UTIs) | Positive urine culture reported.[7][8] | Incidence may be slightly higher.[3] | Associated with an increased risk.[4][5] | Not associated with a statistically significant increased risk.[5] |
| Osmotic Diuresis-Related (e.g., Polyuria, Polydipsia) | Polyuria and polydipsia observed.[9] | Higher incidence of osmotic diuresis-related AEs.[2][3] | Events of volume depletion reported.[10][11] | A reduction in blood volume was slightly more frequent.[6] |
| Gastrointestinal | Diarrhea or loose stool, vomiting.[9] | Nausea, constipation. | Not a commonly reported primary adverse event. | Not a commonly reported primary adverse event. |
| Hypoglycemia | Nonclinical hypoglycemia reported.[7][8] | Low risk when used as monotherapy, increased risk with insulin or sulfonylureas.[2] | Low risk when used as monotherapy, increased risk with insulin or sulfonylureas.[10] | Low risk when used as monotherapy, increased risk with insulin or sulfonylureas.[6] |
| Weight Loss | Weight loss observed, particularly in the first week.[9] | Associated with weight loss.[12] | Associated with weight loss.[13] | Associated with weight loss. |
Table 2: Serious Adverse Events
| Adverse Event | This compound (in felines) | Canagliflozin (in humans) | Dapagliflozin (in humans) | Empagliflozin (in humans) |
| Diabetic Ketoacidosis (DKA) | Increased risk of DKA and euglycemic DKA.[7][14] | Associated with an increased risk of DKA.[5] | Associated with an increased risk of DKA.[5] | A slight increase in ketoacidosis was observed.[6] |
| Acute Kidney Injury (AKI) | Not a commonly reported primary adverse event. | Not associated with a statistically significant increased risk.[5][15] | Not associated with a statistically significant increased risk.[5][15] | The occurrence of serious acute kidney injury was lower with empagliflozin versus placebo.[6][16] |
| Bone Fractures | Not Reported | Increased risk of bone fracture.[15] | Not associated with a statistically significant increased risk.[5][15] | Not associated with an increased incidence of bone fractures.[6] |
| Lower Limb Amputation | Not Applicable | An increased risk was observed in some studies, though this was driven by a single trial program.[5] | Not associated with an increased risk. | Not associated with an increased incidence of lower limb amputations.[6] |
Experimental Protocols
The safety and efficacy of SGLT2 inhibitors are evaluated through rigorous clinical trial programs. A general workflow for a Phase 3 clinical trial assessing the safety of a new SGLT2 inhibitor is outlined below.
References
- 1. bsava.com [bsava.com]
- 2. Safety and tolerability of canagliflozin in patients with type 2 diabetes mellitus: pooled analysis of phase 3 study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Adverse events associated with sodium glucose co-transporter 2 inhibitors: an overview of quantitative systematic reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor this compound compared with twice daily insulin injection in diabetic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. todaysveterinarybusiness.com [todaysveterinarybusiness.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of Dapagliflozin According to Background Use of Cardiovascular Medications in Patients With Type 2 Diabetes: A Prespecified Secondary Analysis of a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness and safety of dapagliflozin in real-life patients: data from the DAPA-RWE Spanish multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dear Veterinarian Letter regarding important safety conditions associated with the use of Senvelgo (this compound oral solution) for improving glycemic control in certain cats with diabetes mellitus | FDA [fda.gov]
- 15. Comparative safety of the sodium glucose co-transporter 2 (SGLT2) inhibitors: a systematic review and meta-analysis | BMJ Open [bmjopen.bmj.com]
- 16. Safety of Empagliflozin: An Individual Participant-Level Data Meta-Analysis from Four Large Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Velagliflozin vs. Insulin: A Comparative Analysis of Efficacy in Managing Polyuria and Polydipsia in Feline Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of velagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and traditional insulin therapy on the clinical signs of polyuria (excessive urination) and polydipsia (excessive thirst) in cats with diabetes mellitus. This analysis is supported by experimental data from recent clinical trials.
Executive Summary
Both this compound and insulin are effective in managing the clinical signs of diabetes mellitus in cats, including polyuria and polydipsia. Recent studies indicate that the once-daily oral administration of this compound is a viable alternative to twice-daily insulin injections for improving glycemic control and alleviating associated symptoms. While both treatments lead to improvements, their mechanisms of action and side-effect profiles differ significantly. This guide will delve into the quantitative data, experimental methodologies, and underlying physiological pathways to provide a comprehensive comparison for research and development professionals.
Data Presentation: Efficacy in Resolving Clinical Signs
A prospective, randomized, controlled field trial directly compared the efficacy of this compound and insulin in diabetic cats over a 91-day period. The primary clinical endpoints included the improvement of polyuria and polydipsia as reported by cat owners.
| Clinical Sign | This compound Improvement Rate (by Day 91) | Insulin (Caninsulin) Improvement Rate |
| Polyuria | 54% of cats showed improvement[1][2][3][4] | Data not specified in the same comparative study |
| Polydipsia | 61% of cats showed improvement[1][2][3][4] | Data not specified in the same comparative study |
Another large-scale, open-label clinical field trial (the SENSATION study) evaluated the effectiveness of this compound as a standalone therapy over 180 days. The findings from this study also demonstrated significant improvement in polyuria and polydipsia.
| Clinical Sign | This compound Improvement Rate (by Day 180) |
| Polyuria | 88.6% of cats showed improvement[5] |
| Polydipsia | 87.7% of cats showed improvement[5] |
It is important to note that while insulin therapy is a long-established standard of care for feline diabetes and is known to resolve polyuria and polydipsia through the normalization of blood glucose levels, the direct comparative study did not provide a specific percentage of improvement for the insulin group for these particular signs.[6][7]
Experimental Protocols
The primary source of comparative data is a prospective, randomized, positive-controlled, open-label, non-inferiority field trial.
Study Population:
-
127 client-owned diabetic cats were included in the safety assessment, with 116 in the efficacy assessment.[2] The cats were either newly diagnosed (naïve) or had been previously treated with insulin.
Treatment Groups:
-
This compound Group: Cats received a once-daily oral dose of 1 mg/kg this compound.[1]
-
Insulin Group: Cats were treated with titrated doses of Caninsulin (a lente insulin) administered twice daily.[1]
Data Collection:
-
Owner observations of clinical signs, including polyuria and polydipsia, were recorded.
-
Glycemic control was assessed through blood glucose curves and serum fructosamine levels.
-
The primary efficacy endpoint was evaluated at day 45, with secondary endpoints assessed up to day 91.[1]
SENSATION Study Protocol:
-
This was a prospective, baseline-controlled, open-label clinical field trial involving 252 client-owned diabetic cats.
-
Cats received 1 mg/kg this compound orally once daily for 180 days.
-
Physical examinations and blood collections were performed on days 0, 3, 7, 30, 60, 120, and 180.
-
Improvement in clinical signs was reported by the owners.[5]
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
To understand the differing effects of this compound and insulin on glucose homeostasis and, consequently, on polyuria and polydipsia, it is essential to visualize their distinct signaling pathways.
Caption: this compound inhibits the SGLT2 transporter in the kidneys.
Caption: Insulin promotes glucose uptake in peripheral tissues.
Experimental Workflow
Caption: Workflow of the randomized controlled trial.
Concluding Remarks
This compound demonstrates a high rate of efficacy in improving the clinical signs of polyuria and polydipsia in diabetic cats, comparable to the established effects of insulin therapy. The mechanism of action for this compound, involving the induction of glucosuria, directly addresses the hyperglycemia that drives osmotic diuresis, thus reducing excessive urination and compensatory thirst. In contrast, insulin enhances glucose uptake by peripheral tissues, which also lowers blood glucose and alleviates these symptoms.
The choice between these therapies may be influenced by factors such as owner preference for oral versus injectable administration, the specific clinical profile of the cat, and the potential for adverse events. For researchers and drug development professionals, the emergence of SGLT2 inhibitors like this compound represents a significant advancement in the management of feline diabetes, offering a novel therapeutic pathway with distinct physiological effects that warrant further investigation. Future studies providing direct quantitative comparisons of water intake and urine output would be beneficial for a more granular understanding of the comparative effects of these two important treatments.
References
- 1. bsava.com [bsava.com]
- 2. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor this compound compared with twice daily insulin injection in diabetic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. fairhavenvet.com [fairhavenvet.com]
- 7. catclinicofroswell.com [catclinicofroswell.com]
Velagliflozin Demonstrates Non-Inferiority to Insulin in Feline Diabetes Mellitus Management
A recent clinical trial has established that the oral sodium-glucose cotransporter-2 (SGLT2) inhibitor, Velagliflozin, is non-inferior to traditional insulin therapy for improving glycemic control in cats with diabetes mellitus. This finding presents a significant advancement in feline diabetes management, offering a convenient oral alternative to insulin injections.
This compound, administered once daily, showed comparable efficacy to twice-daily Caninsulin injections in a prospective, randomized, open-label, non-inferiority field trial involving 127 client-owned diabetic cats.[1][2][3][4][5] The study's primary endpoint confirmed that this compound met the criteria for non-inferiority, providing a new therapeutic avenue for a condition that has long relied on injectable insulin.
Mechanism of Action: SGLT2 Inhibition
This compound is part of the SGLT2 inhibitor class of drugs.[6][7] These drugs work by inhibiting the SGLT2 protein in the renal tubules, which is responsible for reabsorbing glucose back into the bloodstream.[6][8] By blocking this protein, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[8] This mechanism is independent of insulin secretion.
References
- 1. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor... - [vin.com]
- 2. bsava.com [bsava.com]
- 3. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor this compound compared with twice daily insulin injection in diabetic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of once daily oral administration of sodium‐glucose cotransporter‐2 inhibitor this compound compared with twice daily insulin injection in diabetic cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. drugs.com [drugs.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
Safety Operating Guide
Proper Disposal of Velagliflozin: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Velagliflozin, a non-hazardous investigational sodium-glucose cotransporter 2 (SGLT2) inhibitor, in a research and drug development setting.
This document provides detailed procedures for the proper disposal of this compound, ensuring the safety of personnel and minimizing environmental impact. While this compound is not classified as a hazardous substance under the Resource Conservation and Recovery Act (RCRA), it is imperative that as an investigational drug, it is disposed of with stringent protocols to prevent its release into the environment and ensure it is rendered non-recoverable.[1][2][3][4]
Core Principles of this compound Disposal
The primary method for the disposal of this compound, in both pure form and in used or unused containers, is incineration .[3][4][5][6][7] This method ensures the complete destruction of the active pharmaceutical ingredient (API). Landfilling of non-hazardous pharmaceutical waste is discouraged due to the potential for leaching into groundwater.[8]
Key considerations for disposal:
-
Segregation: this compound waste must be segregated from general and hazardous chemical waste streams.[4]
-
Containment: Use designated, properly labeled containers for all this compound waste.
-
Professional Disposal Service: All this compound waste should be handled and disposed of by a licensed and approved environmental management vendor.[5][6]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound in a laboratory setting.
Personnel and Training: All personnel handling this compound waste must receive training on chemical waste management and the specific procedures outlined in this document.[9]
Waste Categorization:
-
Solid this compound Waste: Includes expired or unused pure compound, contaminated personal protective equipment (PPE), and lab consumables (e.g., weighing paper, contaminated wipes).
-
Liquid this compound Waste: Includes solutions containing this compound.
-
Sharps Waste: Needles and syringes used for handling this compound solutions.
-
Empty Containers: Vials, bottles, and other containers that held this compound.
Disposal Procedures:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, sealed container.
-
Label the container with "Non-Hazardous Pharmaceutical Waste for Incineration" and list the chemical components, including "this compound" and the solvent.[9]
-
-
Sharps Waste:
-
Dispose of all sharps contaminated with this compound in a designated sharps container.
-
The sharps container should be labeled as containing non-hazardous pharmaceutical waste.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent if they are to be disposed of as non-hazardous waste. The rinsate should be collected as liquid this compound waste.
-
Alternatively, and as a best practice for investigational drugs, dispose of empty, unrinsed containers in the solid this compound waste stream for incineration.[5][6]
-
-
Storage:
-
Store all labeled this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) until they are collected by a licensed waste management vendor.[9]
-
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound relevant to its handling and disposal.
| Property | Value | Reference |
| Chemical Name | 2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile | [10][11] |
| Molecular Formula | C23H25NO5 | [10] |
| Molecular Weight | 395.45 g/mol | [12] |
| CAS Number | 946525-65-1 | [11][12] |
| Solubility | Soluble in DMSO | [12] |
| Storage Temperature | -20°C | [12][13] |
Experimental Protocol Reference
While specific experimental protocols for the environmental degradation of this compound are not publicly available, the mechanism of action for SGLT2 inhibitors provides insight into its biological activity.
Mechanism of Action: this compound is an inhibitor of the sodium-glucose cotransporter 2 (SGLT2) in the renal tubules.[13] This inhibition prevents the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion.[13][14] This mode of action underscores the importance of preventing its entry into water systems where it could have unintended biological effects.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
By adhering to these procedures, researchers and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, upholding laboratory safety standards and regulatory compliance.
References
- 1. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. usbioclean.com [usbioclean.com]
- 4. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. stanfordhealthcare.org [stanfordhealthcare.org]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. This compound | C23H25NO5 | CID 24862817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [sitem.herts.ac.uk]
- 12. glpbio.com [glpbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bi-animalhealth.com [bi-animalhealth.com]
Essential Safety and Handling Protocols for Velagliflozin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Velagliflozin in a laboratory setting. Adherence to these procedural guidelines is critical to ensure the safety of all personnel and the integrity of research activities.
Hazard Identification and Toxicity
This compound is an orally available sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1] While specific occupational exposure limits have not been established, the available safety data indicates that this compound L-proline H2O is moderately toxic upon single ingestion.[2] The primary hazards identified are serious eye irritation and potential skin irritation upon prolonged contact.[2][3]
| Toxicity Data for this compound L-proline H2O | |
| Route of Exposure | Toxicity Value |
| Acute Oral Toxicity (Mouse, male and female) | ALD: 1,000 - 2,000 mg/kg |
ALD (Approximate Lethal Dose)
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in solid (powder) or liquid form.
-
Hand Protection: Wear protective gloves. Nitrile gloves are recommended.
-
Eye and Face Protection: Use safety goggles with side-shields or a face shield to prevent eye contact.[2][4]
-
Skin and Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.[4]
-
Respiratory Protection: In situations where dust or aerosols may be generated, use a NIOSH-approved respirator.[4]
Workflow for Donning and Doffing PPE
Caption: Workflow for donning and doffing Personal Protective Equipment when handling this compound.
Operational Plan for Safe Handling
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[3][4]
-
Use of a chemical fume hood is recommended, especially when handling the powdered form, to avoid inhalation and the formation of dust or aerosols.[3][4]
-
Ensure an eye-wash station and safety shower are readily accessible.[3][4]
2. Handling Procedures:
-
Wash hands thoroughly after handling the compound.[5][6][7][8]
-
Keep containers tightly closed when not in use.[2]
-
Take precautionary measures against static discharge.[2]
3. First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if easy to do and continue rinsing.[2] If eye irritation persists, seek medical advice.[2]
-
Skin Contact: Take off immediately all contaminated clothing.[2] Rinse skin with water or shower.[2]
-
Inhalation: Move the person to fresh air.
-
Ingestion: Accidental ingestion may lead to transient effects such as increased renal glucose excretion, increased urine volume, and potentially, reduced blood glucose concentration.[5][7] Rinse mouth with water and seek medical advice immediately.[3][5] Do NOT induce vomiting.[3]
Disposal Plan
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of the material down the drain or in household waste.[5]
-
Use approved waste disposal plants for the disposal of contents and containers.[2]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. For further details, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sds.boehringer-ingelheim.com [sds.boehringer-ingelheim.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 7. bi-animalhealth.com [bi-animalhealth.com]
- 8. SENVELGO® (this compound oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
